molecular formula C9H14N2O2S B1317803 2-Amino-N-isopropylbenzenesulfonamide CAS No. 761435-31-8

2-Amino-N-isopropylbenzenesulfonamide

Cat. No.: B1317803
CAS No.: 761435-31-8
M. Wt: 214.29 g/mol
InChI Key: PFMDLZQSUMZMHZ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDLZQSUMZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588425
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761435-31-8
Record name 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-Amino-N-isopropylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The guide details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Synthesis Pathway Overview

The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with the sulfonamidation of 2-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro functional group.

The logical relationship of this synthesis pathway is illustrated below:

Synthesis_Pathway_Overview Start Starting Materials Intermediate N-isopropyl-2-nitrobenzenesulfonamide Start->Intermediate Sulfonamidation Product This compound Intermediate->Product Reduction Synthesis_Workflow cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Reduction A 2-Nitrobenzenesulfonyl Chloride E Reaction at 0°C to Room Temperature A->E B Isopropylamine B->E C Triethylamine C->E D Dichloromethane (Solvent) D->E F N-isopropyl-2-nitrobenzenesulfonamide E->F G N-isopropyl-2-nitrobenzenesulfonamide F->G K Reaction at Reflux G->K H Iron Powder H->K I Hydrochloric Acid I->K J Methanol (Solvent) J->K L This compound K->L

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-N-isopropylbenzenesulfonamide. The information is presented in a structured format to facilitate its use in research, drug development, and scientific documentation. All quantitative data is summarized in clear tables, and detailed experimental protocols for key physicochemical determinations are provided.

Core Physicochemical Properties

This compound, a member of the sulfonamide class of compounds, possesses a unique set of physicochemical characteristics that are critical for its behavior in biological and chemical systems. Understanding these properties is fundamental for applications in medicinal chemistry and materials science.

Table 1: Key Physicochemical Identifiers for this compound
IdentifierValueSource
CAS Number 761435-31-8[1][2]
Molecular Formula C₉H₁₄N₂O₂S[1][2]
Molecular Weight 214.29 g/mol [1][2]
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=CC=C1N
InChI Key FWQYJOPJMIEKHZ-UHFFFAOYSA-N
Table 2: Tabulated Physicochemical Data for this compound
PropertyValueRemarksSource
Melting Point Data not available
Boiling Point 355.7 °C at 760 mmHgPredicted
Density 1.077 g/cm³Predicted
Solubility Data not available
pKa Data not available
logP Data not available
Flash Point 168.9 °CPredicted

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of sulfonamides are outlined below. These protocols are generalized and may require optimization for this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[3][4]

Solubility Determination

The solubility of a compound in a particular solvent is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6][7]

pKa Determination

The acid dissociation constant (pKa) can be determined by monitoring changes in a physical property (e.g., UV absorbance or chromatographic retention) as a function of pH.

Protocol using LC-UV:

  • A series of buffer solutions with a range of known pH values are prepared.

  • A stock solution of the compound is prepared in a suitable solvent.

  • The compound is analyzed by reverse-phase liquid chromatography (RP-LC) using the prepared buffer solutions as the aqueous component of the mobile phase.

  • The retention time of the compound is recorded at each pH.

  • Alternatively, the UV-Vis absorbance spectrum of the compound can be measured in each buffer solution.

  • The pKa is determined by plotting the retention factor or absorbance at a specific wavelength against the pH and fitting the data to the appropriate sigmoidal curve.[2][8][9][10]

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by chromatographic methods.

Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in either water or 1-octanol.

  • Equal volumes of the solution and the other immiscible solvent (1-octanol or water, respectively) are placed in a separatory funnel.

  • The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12][13][14][15]

Mandatory Visualizations

experimental_workflow start Start reagents Reactants: - 2-Aminobenzenesulfonyl chloride - Isopropylamine - Pyridine (base) start->reagents reaction Reaction reagents->reaction workup Aqueous Work-up (e.g., washing with dilute acid and brine) reaction->workup Crude Product extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying (e.g., with Na2SO4) extraction->drying purification Purification drying->purification Crude Extract chromatography Column Chromatography (Silica gel) purification->chromatography If necessary recrystallization Recrystallization purification->recrystallization If solid characterization Characterization chromatography->characterization Purified Fractions recrystallization->characterization Purified Crystals nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms end End Product: 2-Amino-N-isopropyl- benzenesulfonamide nmr->end ms->end logical_relationship compound This compound physchem Physicochemical Properties compound->physchem solubility Solubility physchem->solubility lipophilicity Lipophilicity (LogP) physchem->lipophilicity ionization Ionization (pKa) physchem->ionization absorption Absorption solubility->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism ionization->absorption excretion Excretion ionization->excretion adme ADME Properties absorption->adme distribution->adme metabolism->adme excretion->adme biological_activity Biological Activity adme->biological_activity efficacy Efficacy biological_activity->efficacy toxicity Toxicity biological_activity->toxicity

References

2-Amino-N-isopropylbenzenesulfonamide CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzenesulfonamide, a key chemical intermediate with significant potential in therapeutic development. This document details its chemical properties, supplier information, and explores its role in the synthesis of targeted therapeutic agents.

Chemical Identity and Properties

This compound is an organic compound featuring a sulfonamide group attached to an aniline core. Its structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 761435-31-8[1][2]
Molecular Formula C₉H₁₄N₂O₂S[3]
Molecular Weight 214.29 g/mol [3]
IUPAC Name 2-amino-N-(propan-2-yl)benzenesulfonamide
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=CC=C1N
InChI Key NIUZLEBXTLRCKA-UHFFFAOYSA-N[3]

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers can procure this intermediate for laboratory and development purposes.

Table 2: Sourcing Information

SupplierLocationAdditional Information
BLD PharmGlobalOffers various quantities for research and development.[4]
ChemicalBookGlobalProvides product information and supplier listings.[2]
Toronto Research ChemicalsCanada
Santa Cruz BiotechnologyUSA
A2B ChemUSA
BOC SciencesUSA

Synthesis and Characterization

General Synthetic Approach

The synthesis would likely involve the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Workflow: Hypothetical Synthesis

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 2-nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride reaction1 Reaction 2-nitrobenzenesulfonyl_chloride->reaction1 isopropylamine Isopropylamine isopropylamine->reaction1 base Base (e.g., Triethylamine) base->reaction1 solvent1 Aprotic Solvent (e.g., Dichloromethane) solvent1->reaction1 intermediate N-isopropyl-2-nitrobenzenesulfonamide reaction2 Reduction intermediate->reaction2 reaction1->intermediate reducing_agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reducing_agent->reaction2 solvent2 Solvent (e.g., Ethanol) solvent2->reaction2 product This compound reaction2->product

Caption: Hypothetical two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted chemical shifts and characteristic vibrational frequencies based on the analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 6.6m4HAromatic protons
~ 4.8br s2H-NH₂
~ 4.6br s1H-SO₂NH-
~ 3.6septet1H-CH(CH₃)₂
~ 1.2d6H-CH(CH₃)₂

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 148C-NH₂
~ 133C-SO₂
~ 132Ar-CH
~ 129Ar-CH
~ 118Ar-CH
~ 116Ar-CH
~ 46-CH(CH₃)₂
~ 23-CH(CH₃)₂

Table 5: Predicted IR Data

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine and sulfonamide)
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching
~ 1620N-H bending
1350 - 1300Asymmetric SO₂ stretching
1170 - 1140Symmetric SO₂ stretching

Table 6: Predicted Mass Spectrometry Data

m/zAssignment
214.08[M]⁺ (Molecular Ion)
199.05[M - CH₃]⁺
156.03[M - C₃H₇N]⁺
106.04[C₆H₄NH₂S]⁺
92.05[C₆H₆N]⁺

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its chemical structure is particularly amenable to modifications for creating targeted enzyme inhibitors.

Enzyme Inhibition Strategies

This intermediate is being explored for its utility in developing inhibitors for key enzymes implicated in disease progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]

  • CDK2 Inhibitors: CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Derivatives of this compound are under investigation for their potential to selectively block CDK2 activity, thereby preventing the proliferation of cancer cells.[1]

  • DPP IV Inhibitors: DPP IV inhibitors are an established class of drugs for the management of type 2 diabetes. The structural scaffold of this compound provides a foundation for the synthesis of novel DPP IV inhibitors with enhanced binding affinity and selectivity.[1]

Logical Relationship: From Intermediate to Therapeutic Application

G Intermediate 2-Amino-N-isopropyl- benzenesulfonamide Modification Structural Modification Intermediate->Modification CDK2_Inhibitor CDK2 Inhibitor Modification->CDK2_Inhibitor DPP4_Inhibitor DPP IV Inhibitor Modification->DPP4_Inhibitor Cancer_Therapy Cancer Therapy CDK2_Inhibitor->Cancer_Therapy Diabetes_Treatment Diabetes Treatment DPP4_Inhibitor->Diabetes_Treatment

Caption: Role of this compound in drug development.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mechanism of action for the compound 2-Amino-N-isopropylbenzenesulfonamide. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from the broader class of sulfonamides to propose a likely primary mechanism and potential secondary activities. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound, offering predicted pathways, illustrative quantitative data, and comprehensive experimental protocols to guide future investigations.

Introduction

This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents with a history of significant therapeutic impact.[1][][3] The core structure of sulfonamides allows for diverse chemical modifications, leading to a wide range of biological activities.[4] While many sulfonamides are known for their antibacterial properties, derivatives have also been developed as anti-inflammatory agents, diuretics, and anticonvulsants.[1][4] This guide will focus on the predicted primary mechanism of action of this compound as an antibacterial agent and explore potential secondary mechanisms based on its structural characteristics.

Predicted Primary Mechanism of Action: Inhibition of Folic Acid Synthesis

The most well-established mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[][3] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources, making this pathway an excellent target for antimicrobial therapy.[3] Humans, in contrast, obtain folic acid from their diet, so this pathway is absent, providing a basis for the selective toxicity of sulfonamides.[]

The Folic Acid Synthesis Pathway

The bacterial synthesis of folic acid begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Dihydropteroate is subsequently converted to dihydrofolic acid and then to tetrahydrofolic acid, the biologically active form. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[]

Competitive Inhibition of DHPS

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[5] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication, a bacteriostatic effect.[1][]

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Folic_Acid_Pathway_Inhibition Predicted Primary Mechanism of Action of this compound cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids DNA, RNA, and Protein Synthesis Tetrahydrofolate->Nucleic_Acids Essential Cofactor Compound This compound Inhibition Compound->Inhibition Competitive Inhibitor Inhibition->DHPS

Caption: Predicted inhibition of the bacterial folic acid synthesis pathway.

Potential Secondary Mechanisms of Action

While the primary predicted mechanism is antibacterial, the structural diversity of sulfonamides suggests that this compound could exhibit other biological activities.

Anti-inflammatory Activity via COX-2 Inhibition

Certain sulfonamide derivatives, such as celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] It is plausible that this compound could also exhibit anti-inflammatory properties through a similar mechanism.

Cardiovascular Effects

Some studies on benzenesulfonamide derivatives have indicated potential effects on the cardiovascular system, including alterations in perfusion pressure and coronary resistance, possibly through interactions with calcium channels.[6]

Illustrative Quantitative Data

The following table presents hypothetical quantitative data that could be expected from in vitro assays investigating the predicted mechanisms of action of this compound. These values are for illustrative purposes only and would need to be determined experimentally.

Target Assay Type Parameter Predicted Value Reference Compound Reference Value
Dihydropteroate Synthase (DHPS)Enzyme InhibitionIC₅₀5 µMSulfamethoxazole10 µM
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC₅₀50 µMCelecoxib0.1 µM
L-type Calcium ChannelRadioligand BindingKᵢ> 100 µMNifedipine0.01 µM

Detailed Experimental Protocols

To validate the predicted mechanisms of action, a series of in vitro and in vivo experiments would be required.

DHPS Inhibition Assay

Objective: To determine the inhibitory activity of this compound against bacterial dihydropteroate synthase.

Methodology:

  • Enzyme Source: Recombinant DHPS from Escherichia coli is expressed and purified.

  • Assay Principle: The assay measures the enzymatic conversion of PABA to dihydropteroate.

  • Procedure:

    • A reaction mixture is prepared containing buffer, magnesium chloride, ATP, and PABA.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of purified DHPS.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified using a colorimetric or fluorometric method.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

COX-2 Inhibition Assay

Objective: To assess the selective inhibitory effect of this compound on COX-2.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2.

  • Procedure:

    • Separate reaction mixtures for COX-1 and COX-2 are prepared.

    • Varying concentrations of this compound are added.

    • The reaction is initiated by the addition of arachidonic acid.

    • The amount of prostaglandin produced is measured using an enzyme immunoassay (EIA).

  • Data Analysis: IC₅₀ values for both COX-1 and COX-2 are determined to assess the compound's selectivity.

dot

Experimental_Workflow General Experimental Workflow for Mechanism of Action Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Identification Target Identification (DHPS, COX-2, etc.) Enzyme_Assays Enzyme Inhibition Assays (IC50 Determination) Target_Identification->Enzyme_Assays Binding_Assays Binding Affinity Assays (Ki Determination) Target_Identification->Binding_Assays Cell_Based_Assays Cell-Based Assays (e.g., Bacterial Growth Inhibition) Enzyme_Assays->Cell_Based_Assays Binding_Assays->Cell_Based_Assays Animal_Models Animal Models of Infection or Inflammation Cell_Based_Assays->Animal_Models Efficacy_Studies Efficacy Studies (e.g., Reduction of Bacterial Load) Animal_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy_Studies->PK_PD_Studies Data_Analysis Data Analysis and Mechanism Confirmation PK_PD_Studies->Data_Analysis

Caption: A typical workflow for characterizing a compound's mechanism of action.

Conclusion

Based on its core sulfonamide structure, the primary mechanism of action for this compound is predicted to be the competitive inhibition of bacterial dihydropteroate synthase, leading to a bacteriostatic effect. However, the potential for other biological activities, such as anti-inflammatory or cardiovascular effects, should not be overlooked and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted mechanisms. Future research will be crucial to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

A Technical Guide to the Structural Analysis and Characterization of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Amino-N-isopropylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. As an intermediate in the development of targeted therapeutics, understanding its chemical properties, synthesis, and spectral characteristics is paramount. This document details the predicted and expected analytical data, outlines experimental protocols for its characterization, and explores its potential biological significance, particularly as a scaffold for enzyme inhibitors.

Introduction

This compound (CAS No. 761435-31-8) belongs to the sulfonamide class of compounds, a cornerstone pharmacophore in drug discovery. The unique chemical properties of the sulfonamide group have led to the development of a wide array of therapeutic agents. This compound is of particular interest as a molecular building block for the synthesis of targeted inhibitors for enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1] Inhibition of these enzymes is a key strategy in the development of therapies for cancer and type 2 diabetes, respectively.[1]

This guide presents a detailed summary of the structural and chemical properties of this compound, including predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with an amino group and an N-isopropylsulfonamide group at positions 2 and 1, respectively.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
CAS Number 761435-31-8
Appearance Predicted: White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 2-Nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl chloride Product_1 2-Nitro-N-isopropyl- benzenesulfonamide 2-Nitrobenzenesulfonyl_chloride->Product_1 Et3N, DCM, 0°C to rt Isopropylamine Isopropylamine Isopropylamine->Product_1 Product_1_2 2-Nitro-N-isopropyl- benzenesulfonamide Product_2 2-Amino-N-isopropyl- benzenesulfonamide Product_1_2->Product_2 Fe, NH4Cl, EtOH/H2O, reflux G Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cyclin_E_CDK2->Rb hyperphosphorylates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis Molecule 2-Amino-N-isopropyl- benzenesulfonamide Derivative Molecule->Cyclin_E_CDK2 inhibits G Food_Intake Food Intake GLP1 Active GLP-1 Food_Intake->GLP1 DPP4 DPP IV GLP1->DPP4 inactivated by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Molecule 2-Amino-N-isopropyl- benzenesulfonamide Derivative Molecule->DPP4 inhibits

References

Spectroscopic Analysis of 2-Amino-N-isopropylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Amino-N-isopropylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound. These predictions are derived from the known spectral data of related structures, including 2-aminobenzenesulfonamide and N-isopropyl-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6dd1HAromatic H (position 6)
~ 7.2 - 7.0m1HAromatic H (position 4)
~ 6.8 - 6.6m2HAromatic H (positions 3 & 5)
~ 4.5 - 5.5br s2H-NH₂
~ 4.8 - 5.2d1H-SO₂NH-
~ 3.4 - 3.2septet1H-CH(CH₃)₂
~ 1.1 - 1.0d6H-CH(CH₃)₂

Note: The chemical shifts of amine (-NH₂) and sulfonamide (-SO₂NH-) protons are concentration and temperature dependent and may appear as broad singlets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 148 - 146Aromatic C-NH₂ (position 2)
~ 134 - 132Aromatic C (position 4)
~ 130 - 128Aromatic C-SO₂ (position 1)
~ 120 - 118Aromatic C (position 6)
~ 118 - 116Aromatic C (position 5)
~ 116 - 114Aromatic C (position 3)
~ 49 - 47-CH(CH₃)₂
~ 24 - 22-CH(CH₃)₂

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
172[M - C₃H₆]⁺
156[M - C₃H₇N]⁺ or [H₂NC₆H₄SO₂]⁺
92[H₂NC₆H₄]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Further, dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation (using Electrospray Ionization - ESI):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Acquisition Mode: Full scan mode to detect the molecular ion and fragmentation patterns.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 5-10 L/min at 300-350 °C).

    • Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and aid in structural elucidation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for ESI).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

    • Compare the observed fragmentation with the predicted patterns for sulfonamides.

Visualizations

The following diagrams illustrate the workflow for the analytical characterization and data integration for this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (EI/ESI) Synthesis->MS Structure Structure Elucidation NMR->Structure MS->Structure

Analytical workflow for this compound.

data_integration cluster_nmr NMR Data cluster_ms Mass Spec Data Structure Final Structure Confirmation H_NMR 1H NMR (Proton Environment, Connectivity) H_NMR->Structure C_NMR 13C NMR (Carbon Skeleton) C_NMR->Structure MolWeight Molecular Weight MolWeight->Structure Fragmentation Fragmentation Pattern (Substructural Information) Fragmentation->Structure

In Silico Docking of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies on benzenesulfonamide derivatives. While specific research on the molecular docking of 2-Amino-N-isopropylbenzenesulfonamide is not extensively available in the public domain, this document outlines a robust framework based on established protocols for structurally related sulfonamides. The information presented herein is intended to serve as a detailed reference for researchers, scientists, and drug development professionals engaged in the computational assessment of this important class of molecules.

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes, notably carbonic anhydrases.[1][2][3] Molecular docking serves as a critical computational tool to predict the binding orientation and affinity of these compounds with their protein targets, thereby guiding the rational design of novel and more potent drug candidates.[4][5]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following section details a generalized yet comprehensive protocol for the in silico molecular docking of benzenesulfonamide derivatives. This methodology is a synthesis of common procedures reported in peer-reviewed literature.[4][5][6]

Preparation of the Target Protein (Receptor)

Successful molecular docking begins with the accurate preparation of the target protein's three-dimensional structure.

  • Structure Retrieval: The 3D crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Initial Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are generally removed from the PDB file. This step ensures that the docking simulation is not influenced by non-target entities.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues. This is a critical step as electrostatic interactions play a significant role in ligand binding.

  • Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and to achieve a more stable conformation.[7]

Preparation of the Ligand

The ligand, in this case, a benzenesulfonamide derivative, must also be prepared for the docking simulation.

  • 2D to 3D Conversion: The two-dimensional chemical structure of the ligand is drawn using a chemical drawing tool and then converted into a three-dimensional structure.

  • Energy Minimization: Similar to the protein, the ligand's geometry is optimized through energy minimization, often using a force field like MMFF94.[6]

  • Charge Assignment: Partial charges are assigned to the atoms of the ligand, which is crucial for calculating the electrostatic interactions with the protein.

Molecular Docking Simulation

With both the protein and ligand prepared, the docking simulation can be performed.

  • Defining the Binding Site: A docking grid is established around the active site of the protein. The location of the active site can be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.[6]

  • Conformational Sampling: The docking algorithm systematically explores a wide range of possible conformations and orientations of the ligand within the defined binding site.

  • Scoring and Ranking: The generated poses of the ligand are evaluated and ranked using a scoring function. This function estimates the binding affinity, often expressed as a binding energy in kcal/mol. The pose with the most favorable score is considered the most probable binding mode.[6]

Post-Docking Analysis

The final step involves a thorough analysis of the docking results.

  • Interaction Analysis: The interactions between the top-ranked ligand pose and the protein's active site residues are examined. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

  • Comparative Analysis: The docking results are often compared with those of a known inhibitor or the natural substrate of the protein to validate the docking protocol and to gain insights into the ligand's potential efficacy.

Data Presentation: Docking Results of Benzenesulfonamide Derivatives

The following table summarizes representative quantitative data from in silico docking studies of various benzenesulfonamide derivatives against different protein targets. This data is provided to illustrate the typical range of docking scores and binding energies observed for this class of compounds.

Compound ClassTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Benzenesulfonamide-Triazole DerivativesCarbonic Anhydrase I-5.13Not Reported[2]
Benzenesulfonamide-Triazole DerivativesCarbonic Anhydrase II-5.32Not Reported[2]
Cyclic Sulfonamide DerivativesSARS-CoV-2 3CLpro5.11 - 6.01 (Total Score)Not Reported[8]
Substituted BenzenesulfonamidesPenicillin-Binding Protein 2X-7.47-46.238[4]
Substituted BenzenesulfonamidesPenicillin-Binding Protein 2X-7.17-44.476[4]
Substituted BenzenesulfonamidesPenicillin-Binding Protein 2X-6.63-45.99[4]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, provide visual representations of key processes and concepts in in silico docking studies.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (PDB Download, Cleaning, Protonation) Grid Grid Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Grid Docking Molecular Docking (Conformational Search) Grid->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_legend Structural Components Benzenesulfonamide Core Benzenesulfonamide Core SO2 SO2 Benzenesulfonamide Core->SO2 R2 R2 Benzenesulfonamide Core->R2 NH NH SO2->NH R1 R1 NH->R1 R1_label R1: Variable Substituent R2_label R2: Variable Substituent

Caption: General structure of benzenesulfonamide derivatives.

References

Preliminary cytotoxicity screening of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Cytotoxicity Screening of Sulfonamides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. While renowned for their antimicrobial properties, emerging research has highlighted their potential as anticancer agents.[1][2] The proposed mechanisms for their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of sulfonamide compounds, using Sulfamethoxazole as a model. It covers essential experimental protocols, data presentation, and an overview of a key signaling pathway involved in sulfonamide-induced cell death.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various sulfonamide derivatives against several human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability.

CompoundCell LineIC50 (µM)Reference
Sulfonamide Derivative 8bMDA-MB-2314.62 ± 0.13[3][4]
Sulfonamide Derivative 8bHeLa7.2 ± 1.12[3][4]
Sulfonamide Derivative 8bMCF-77.13 ± 0.13[3][4]
Sulfonamide Derivative 8aVarious10.91 - 19.22[3]
Unspecified SulfonamidesMDA-MB-468< 30[1]
Unspecified SulfonamidesMCF-7< 128[1]
Unspecified SulfonamidesHeLa< 360[1]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) in a suitable medium, such as RPMI-1640 supplemented with fetal calf serum and antibiotics. Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare a series of logarithmic dilutions of the test sulfonamide compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the compound. Incubate the plates for a specified period, typically 72 hours.[1][5]

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7][8]

  • Incubation: Incubate the microplate for an additional 2 to 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[8] During this time, viable cells will metabolize the MTT into formazan crystals.[5]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][9] The plate can be left overnight in the incubator to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.[11]

  • Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves combining an assay buffer and a substrate mix.[11][12]

  • Reaction Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10][12]

  • Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background absorbance from the instrument.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of the spontaneous and maximum release controls.

Visualizations

G General Workflow for In Vitro Cytotoxicity Screening A Cell Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells with Compound B->D C Compound Dilution Series Preparation C->D E Incubation (e.g., 24-72h) D->E F Cytotoxicity Assay E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

MTT_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compound A->B C Incubate for 72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

LDH_Workflow LDH Assay Workflow A Seed and treat cells B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 min at RT E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate cytotoxicity H->I

Caption: Procedural flow for the LDH cytotoxicity assay.

Apoptosis_Pathway Proposed Apoptotic Pathway for Sulfonamides cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Sulfonamide Sulfamethoxazole NFkB NF-κB Sulfonamide->NFkB Inhibition CytochromeC Cytochrome c Sulfonamide->CytochromeC Release ProCaspase9 Pro-caspase-9 Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Activation Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->ProCaspase9 Activation

Caption: Simplified intrinsic apoptotic pathway potentially modulated by sulfonamides.

Signaling Pathways in Sulfonamide-Induced Cytotoxicity

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[13] Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[14]

Studies on Sulfamethoxazole suggest that its anticancer effects may be mediated through the induction of apoptosis.[2] This involves the modulation of key signaling molecules. For instance, Sulfamethoxazole, particularly in combination with quercetin, has been shown to upregulate the expression of caspase-3, a key executioner caspase, while downregulating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[13] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[13] Activated caspase-9, in turn, activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[13] The inhibition of pro-survival signals like NF-κB, coupled with the activation of the caspase cascade, represents a plausible mechanism for the cytotoxic effects of certain sulfonamides.

Conclusion

While the cytotoxic profile of 2-Amino-N-isopropylbenzenesulfonamide remains to be elucidated, the methodologies and pathways described in this guide provide a robust framework for its preliminary screening. The use of established in vitro assays such as the MTT and LDH assays allows for the quantitative assessment of cytotoxicity against various cancer cell lines. Furthermore, understanding the potential modulation of apoptotic signaling pathways, as demonstrated with Sulfamethoxazole, offers valuable insights into the mechanisms of action of novel sulfonamide-based compounds. Further investigations are warranted to explore the full therapeutic potential of this chemical class in oncology.

References

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and Historical Context of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of sulfonamide derivatives, the first class of synthetic antimicrobial agents that revolutionized medicine. We delve into the historical context of their development, the pivotal experiments that unveiled their therapeutic potential, and the fundamental scientific principles that underpin their mechanism of action. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visual representations of key biological pathways and historical workflows.

The Historical Prelude to a Medical Revolution

The early 20th century was a time of significant advances in chemistry and medicine, yet infectious diseases remained a leading cause of mortality. The prevailing antimicrobial therapies were largely limited to topical antiseptics and a few specific treatments like quinine for malaria. The quest for "magic bullets" – chemical agents that could selectively target pathogens within the human body without causing harm to the host – was a central theme in medicinal chemistry, championed by scientists like Paul Ehrlich.

It was within this scientific landscape that the German bacteriologist and pathologist Gerhard Domagk, working at the I. G. Farbenindustrie, embarked on a systematic investigation of synthetic dyes for their potential antibacterial properties. This research was rooted in the observation that certain dyes exhibited selective staining of bacterial cells, suggesting a potential for targeted toxicity.

In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Joseph Klarer, named Prontosil rubrum, demonstrated remarkable curative effects in mice infected with lethal doses of Streptococcus pyogenes.[1][2] Domagk's meticulous animal experiments revealed that while Prontosil was inactive in vitro, it possessed potent antibacterial activity in vivo.[3][4] This groundbreaking discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the sulfonamide era.[5][6]

A pivotal moment in the history of sulfonamides came in 1935 when researchers at the Pasteur Institute in France, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[7] They demonstrated that upon administration, Prontosil is metabolized in the body to release the active antimicrobial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[7] Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not patentable as a new chemical entity, which led to a rapid proliferation of research and development of numerous sulfonamide derivatives worldwide.[8]

The Scientific Foundation: Mechanism of Action

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[8][9] Folic acid, in its reduced form as tetrahydrofolate, is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Bacteria must synthesize their own folic acid, as they are unable to utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an ideal target for selective toxicity.[8]

Sulfonamides exert their bacteriostatic effect by competing with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the folic acid pathway. By binding to DHPS, sulfonamides block the synthesis of dihydrofolic acid, leading to a depletion of tetrahydrofolate and subsequent inhibition of bacterial growth and replication.

FolicAcidPathway cluster_bacterial_synthesis Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Sulfonamide Action Pteridine Dihydropteridine Pyrophosphate PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid Purines_Pyrimidines Purines & Pyrimidines (DNA/RNA Synthesis) Sulfonamide Sulfonamide (e.g., Sulfanilamide) Inhibition Competitive Inhibition

Quantitative Data on Early Sulfonamide Derivatives

The discovery of sulfanilamide spurred the synthesis and evaluation of thousands of derivatives in the quest for improved efficacy, broader spectrum of activity, and reduced toxicity. The following tables summarize key quantitative data for some of the early and historically significant sulfonamide derivatives.

Table 1: In Vitro Antibacterial Activity of Early Sulfonamide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Sulfonamide DerivativeStreptococcus pyogenesStaphylococcus aureusEscherichia coli
Sulfanilamide100 - 200>2561000 - 5000
Sulfapyridine25 - 50100 - 200500 - 1000
Sulfathiazole5 - 1010 - 25100 - 250
Sulfadiazine1 - 55 - 1050 - 100

Note: MIC values are approximate and varied in early studies depending on the specific strains and testing methodologies used. Data is compiled from various historical sources for comparative purposes.

Table 2: Pharmacokinetic Properties of Early Sulfonamide Derivatives in Humans

Sulfonamide DerivativeAbsorptionProtein Binding (%)Half-life (hours)
SulfanilamideRapid~207
SulfapyridineSlower, variable~5012
SulfathiazoleRapid~703
SulfadiazineGood~5517

Note: Pharmacokinetic parameters can vary based on individual patient factors and formulation.[10]

Key Experimental Protocols

The validation of sulfonamides as effective chemotherapeutic agents relied on rigorous experimental work. Below are outlines of the key experimental protocols that were instrumental in their discovery and development.

Domagk's In Vivo Mouse Protection Test (ca. 1932)

This protocol describes the foundational experiment that demonstrated the in vivo efficacy of Prontosil.

Objective: To determine the protective effect of Prontosil against a lethal bacterial infection in a mouse model.

Materials:

  • Healthy mice of a consistent strain and weight.

  • A virulent culture of Streptococcus pyogenes, isolated from a human patient.

  • Prontosil rubrum solution for injection or oral administration.

  • Sterile saline solution (control).

  • Syringes and needles for injection.

Methodology:

  • Infection: A lethal dose of S. pyogenes culture was administered to a group of mice, typically via intraperitoneal injection. The lethal dose was predetermined through prior titration experiments.[4][6]

  • Treatment: The infected mice were divided into two groups:

    • Treatment Group: Received a dose of Prontosil solution, administered either subcutaneously or orally via a stomach tube, shortly after infection.[4]

    • Control Group: Received an equivalent volume of sterile saline solution.

  • Observation: The mice were observed over a period of several days, and mortality rates in both groups were recorded.

  • Endpoint: The primary endpoint was survival. A significant difference in survival between the Prontosil-treated group and the control group indicated the therapeutic efficacy of the compound.

Expected Results: In Domagk's original experiments, the majority of the untreated control mice succumbed to the infection, while a significant proportion of the Prontosil-treated mice survived.[4][6]

In Vitro Sulfonamide Susceptibility Testing (Broth Dilution Method - adapted from historical context)

This protocol outlines a method that would have been used to determine the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives against various bacteria.

Objective: To determine the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure cultures of test bacteria (e.g., S. pyogenes, S. aureus, E. coli).

  • Sterile nutrient broth.

  • Stock solutions of sulfonamide derivatives of known concentrations.

  • Sterile test tubes and pipettes.

  • Incubator.

Methodology:

  • Serial Dilution: A series of test tubes containing nutrient broth were prepared. The sulfonamide stock solution was serially diluted across the tubes to create a range of decreasing concentrations.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing only broth and the bacterial inoculum (no sulfonamide) was also prepared.

  • Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Observation: After incubation, the tubes were visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC was recorded as the lowest concentration of the sulfonamide derivative in which no visible growth (turbidity) was observed.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase (Early 20th Century) cluster_development Development & Optimization Phase Hypothesis Hypothesis Generation (e.g., Dyes as 'Magic Bullets') Synthesis Chemical Synthesis (Azo Dyes - Prontosil) Hypothesis->Synthesis InVitro In Vitro Screening (Limited in early stages) Synthesis->InVitro InVivo In Vivo Animal Models (Domagk's Mouse Protection Test) InVitro->InVivo Lead Lead Compound Identified (Prontosil) InVivo->Lead Metabolism Metabolism Studies (Discovery of Sulfanilamide) Lead->Metabolism SAR Structure-Activity Relationship (SAR) Studies Metabolism->SAR Derivatives Synthesis of Derivatives (e.g., Sulfapyridine, Sulfathiazole) SAR->Derivatives Toxicity Toxicity Studies Derivatives->Toxicity Clinical Clinical Evaluation Toxicity->Clinical Approval Regulatory Approval & Market Introduction Clinical->Approval

The Evolution and Legacy of Sulfonamide Derivatives

The discovery that sulfanilamide was the active moiety of Prontosil unleashed a torrent of medicinal chemistry research. The core structure of sulfanilamide, a para-aminobenzenesulfonamide, provided a versatile scaffold for chemical modification. By substituting various functional groups on the sulfonamide nitrogen (N1), chemists were able to synthesize a vast array of derivatives with improved properties.

SulfonamideEvolution Prontosil Prontosil (1932) (Prodrug) Sulfanilamide Sulfanilamide (1935) (Active Metabolite) Prontosil->Sulfanilamide Metabolism Sulfapyridine Sulfapyridine (1938) (Improved efficacy against Pneumonia) Sulfanilamide->Sulfapyridine N1-Substitution Sulfathiazole Sulfathiazole (1940) (Broader Spectrum) Sulfanilamide->Sulfathiazole N1-Substitution Sulfadiazine Sulfadiazine (1941) (Reduced Toxicity) Sulfanilamide->Sulfadiazine N1-Substitution Later_Gen Later Generations (Improved Pharmacokinetics) Sulfapyridine->Later_Gen Sulfathiazole->Later_Gen Sulfadiazine->Later_Gen

This rapid development led to the introduction of more potent and less toxic sulfonamides, such as sulfapyridine, sulfathiazole, and sulfadiazine, which became mainstays in the treatment of various bacterial infections, including pneumonia, meningitis, and urinary tract infections.[7] The widespread use of sulfonamides during World War II is credited with saving countless lives from wound infections and other bacterial diseases.[11]

The success of sulfonamides not only provided the first effective systemic treatments for bacterial infections but also laid the groundwork for the modern era of antimicrobial drug discovery. The principles of structure-activity relationships, the importance of in vivo testing, and the concept of competitive inhibition were all solidified through the study of these groundbreaking compounds. Although the advent of penicillin and other antibiotics in the 1940s and beyond led to a decline in the use of sulfonamides for many infections, they remain an important class of antimicrobial agents, often used in combination with other drugs, and their discovery stands as a monumental achievement in the history of medicine.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-N-isopropylbenzenesulfonamide in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on the general properties of sulfonamides as a class of compounds. Specific quantitative solubility and stability data for 2-Amino-N-isopropylbenzenesulfonamide were not found in publicly available literature. The experimental protocols and data tables provided herein are intended to serve as a template and guide for researchers to conduct their own specific investigations on this compound.

Introduction

This compound is a chemical compound within the sulfonamide class. The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, bioavailability, and shelf-life. This guide outlines the key considerations and experimental approaches for determining the solubility and stability of this compound in common solvents, drawing upon established methodologies for sulfonamides and APIs in general.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. For pharmaceutical development, understanding the solubility in various solvents is crucial for designing appropriate formulations and delivery systems.

Factors Influencing Solubility of Sulfonamides

The solubility of sulfonamides can be influenced by several factors, including:

  • pH of the solvent: The amino group and the sulfonamide group can ionize depending on the pH, which significantly affects solubility.

  • Solvent polarity: The choice of solvent, ranging from polar (e.g., water, ethanol) to non-polar (e.g., hexane), will impact the solubility based on the principle of "like dissolves like."

  • Temperature: Generally, solubility increases with temperature, although exceptions exist.

  • Crystal form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Common Solvents for Solubility Studies

A range of solvents should be investigated to establish a comprehensive solubility profile. These typically include:

  • Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Water

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Chlorinated solvents (e.g., dichloromethane)

  • Ethers (e.g., diethyl ether)

  • Hydrocarbons (e.g., hexane)

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Centrifuge or filter the suspension to separate the saturated solution from the excess solid. Filtration should be performed using a filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Data Presentation: Solubility of this compound

The following table serves as a template for presenting experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Analytical Method
Water25Data to be determinedData to be determinedHPLC-UV
pH 2.0 Buffer25Data to be determinedData to be determinedHPLC-UV
pH 7.4 Buffer25Data to be determinedData to be determinedHPLC-UV
Methanol25Data to be determinedData to be determinedHPLC-UV
Ethanol25Data to be determinedData to be determinedHPLC-UV
Isopropanol25Data to be determinedData to be determinedHPLC-UV
Acetone25Data to be determinedData to be determinedHPLC-UV
Ethyl Acetate25Data to be determinedData to be determinedHPLC-UV

Stability Assessment

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is used to establish a re-test period or shelf life and recommend storage conditions.

Degradation Pathways of Sulfonamides

Sulfonamides can undergo various degradation reactions. The primary pathways for both chemical and biological degradation often involve the modification of the amino (N1H2-) moiety and the destruction of the sulfonamide bridge (-SO2-N11H-).[2] Common chemical degradation mechanisms include:

  • Hydrolysis: Cleavage of the S-N bond in the sulfonamide bridge can occur, especially at extreme pH values.[2]

  • Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.[2]

  • Photolysis: Exposure to light can induce degradation.

  • Isomerization: Rearrangement of the molecular structure can occur under certain conditions.[2]

Experimental Protocol for Stability Testing

A comprehensive stability study involves both forced degradation (stress testing) and long-term stability studies under controlled storage conditions.[1][3]

Forced Degradation (Stress Testing):

Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[]

  • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and store at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated testing temperature).[1][3]

  • Photostability: Expose the solid compound and its solution to light sources as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Long-Term Stability Studies:

Long-term studies are conducted to evaluate the stability of the API under recommended storage conditions.[5]

  • Storage Conditions: Store the API in controlled environmental chambers at specified long-term and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[1]

  • Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies, and at 0, 3, and 6 months for accelerated studies.[5]

  • Parameters to be Tested: The testing should cover physical, chemical, and microbiological attributes as appropriate, such as appearance, assay, purity (degradation products), and water content.[1][3]

Data Presentation: Stability of this compound

The following table can be used to summarize the results from a long-term stability study.

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Test ParameterSpecificationInitial3 Months6 Months12 Months
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.8Data to be determinedData to be determinedData to be determined
Individual Impurity (%)≤ 0.2< 0.1Data to be determinedData to be determinedData to be determined
Total Impurities (%)≤ 1.00.15Data to be determinedData to be determinedData to be determined
Water Content (%)≤ 0.50.2Data to be determinedData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_report Reporting A Add excess compound to solvent B Seal container A->B C Agitate at constant temperature (24-48 hours) B->C Start Equilibration D Allow to settle C->D End Equilibration E Centrifuge or filter D->E F Quantify concentration of dissolved compound (e.g., HPLC) E->F Analyze supernatant/filtrate G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Amino-N-isopropylbenzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide compound. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of sulfonamides and benzenesulfonamide derivatives has been shown to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] These effects are often attributed to their ability to interfere with various cellular signaling pathways.[3][4]

These application notes provide a generalized protocol for the use of this compound in cell culture, based on the known properties of related sulfonamide compounds. Researchers should treat this as a starting point and optimize the protocols for their specific cell lines and experimental questions.

Product Information

Product Name This compound
Appearance White to off-white powder
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol [5]
CAS Number 761435-31-8[3]
Purity ≥95%
Solubility Soluble in DMSO
Storage Store at -20°C. Protect from light.

Biological Context: Potential Mechanisms of Action of Sulfonamide Derivatives

Sulfonamide derivatives have been reported to exert their effects through various mechanisms, which may serve as a guide for investigating the activity of this compound.

  • Enzyme Inhibition: Many sulfonamides act as competitive inhibitors of enzymes. For instance, antibacterial sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] In mammalian cells, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, cyclooxygenase-2 (COX-2), and various kinases.[2]

  • Modulation of Signaling Pathways: Research on related compounds suggests potential involvement in key cellular signaling pathways.

    • VEGFR-2 Inhibition: Some sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3]

    • MAPK Pathway: Studies have shown that certain sulfonamide analogues can modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4]

    • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another critical stress-activated pathway, has also been implicated in the mechanism of action of some sulfonamide compounds, leading to cell cycle arrest.[4]

Potential Signaling Pathway of Sulfonamide Derivatives

G cluster_0 Sulfonamide This compound (or derivative) VEGFR2 VEGFR-2 Sulfonamide->VEGFR2 Inhibition p38 p38 MAPK Sulfonamide->p38 Modulation JNK JNK Sulfonamide->JNK Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest JNK->CellCycleArrest

Caption: Potential signaling pathways modulated by sulfonamide derivatives.

Experimental Protocols

Important: The following protocols are generalized. Optimal conditions (e.g., cell density, compound concentration, and incubation time) must be determined empirically for each cell line and experimental setup.

Reagent Preparation

1. Preparation of Stock Solution:

  • To prepare a 10 mM stock solution of this compound, dissolve 2.14 mg of the compound in 1 mL of sterile DMSO.

  • Mix thoroughly by vortexing until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

2. Preparation of Working Solutions:

  • Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.

  • It is recommended to perform a serial dilution to test a range of concentrations.

  • Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cell Viability Assay

G A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound (various concentrations) and vehicle control B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution and incubate for 3-4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (IC50) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Data Presentation

The following tables present representative data from studies on other sulfonamide derivatives to illustrate how results can be structured. These values are not specific to this compound and should be used for illustrative purposes only.

Table 1: Representative Cytotoxicity of Sulfonamide Derivatives in Cancer Cell Lines
Compound Cell Line Assay IC₅₀ (µM) Reference
Sulfonamide Analogue 5bCaki-1 (Renal)MTT0.02[4]
Sulfonamide Analogue 25MCF-7 (Breast)MTT0.66[3]
Sulfonamide Analogue 27MCF-7 (Breast)MTT1.06[3]
Benzenesulfonamide Derivative 8MDA-MB-231 (Breast)MTT<10[6]
Benzenesulfonamide Derivative 16MDA-MB-231 (Breast)MTT<10[6]
Table 2: Representative Enzyme Inhibition by Sulfonamide Derivatives
Compound Enzyme Target Assay Type IC₅₀ (µM) Reference
Sulfonamide Analogue 23EGFRT790MKinase Assay<0.24[3]
2-aminothiazole derivative 36Jack bean ureaseEnzyme Assay14.06[7]
2-aminothiazole derivative 20α-glucosidaseEnzyme Assay20.34[7]

Troubleshooting

Problem Possible Cause Solution
Compound precipitation in media Poor solubility.Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains low. Briefly warm the stock solution before dilution.
High background in assays Compound interferes with assay reagents.Run a control with the compound in cell-free media to check for direct interaction with assay components.
Inconsistent results Cell passage number, cell density, or compound degradation.Use cells within a consistent passage number range. Ensure uniform cell seeding. Prepare fresh working solutions of the compound for each experiment.
High cytotoxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Test the tolerance of your specific cell line to DMSO.

Concluding Remarks

This compound belongs to a class of compounds with diverse and significant biological activities. The provided protocols offer a foundational framework for researchers to begin exploring its potential effects in a cell culture setting. Due to the limited specific data on this compound, careful experimental design, including dose-response and time-course studies, is crucial to accurately determine its biological profile. Investigation into its effects on the signaling pathways known to be modulated by other sulfonamides would be a logical next step in characterizing its mechanism of action.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of 2-Amino-N-isopropylbenzenesulfonamide (CAS 761435-31-8). It includes the chemical and physical properties of the compound, detailed safety and handling instructions, and a step-by-step protocol for preparing stock solutions. Due to the limited availability of public solubility data for this specific compound, a general procedure is provided, emphasizing the importance of preliminary solubility testing.

Introduction

This compound is a sulfonamide compound of interest in various research and drug development applications. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This protocol outlines the necessary procedures for the safe handling and dissolution of this compound to generate a stock solution of a desired concentration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 761435-31-8
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Appearance Off-white solid (visual inspection)
Solubility Explicit data not available. General sulfonamides exhibit solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions is generally low.[1] A small-scale solubility test is recommended.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Safety and Handling

3.1 Hazard Identification

Based on available safety information, this compound is associated with the following hazards[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

3.2 Recommended Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

3.3 General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent and final concentration should be guided by the specific requirements of the downstream application and the experimentally determined solubility.

4.1 Materials

  • This compound powder

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size for the desired volume)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Solvent of choice (e.g., DMSO, Ethanol, Methanol)

  • Appropriate storage vials (e.g., amber glass vials)

4.2 Preliminary Solubility Test (Recommended)

Before preparing a large volume of stock solution, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration.

  • Weigh a small, known amount of the compound (e.g., 1-5 mg).

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Observe if the compound dissolves completely. If not, add more solvent in small increments until it does, keeping track of the total volume added.

  • Calculate the approximate solubility based on these observations.

4.3 Stock Solution Preparation (Example: 10 mM in DMSO)

This example details the preparation of 10 mL of a 10 mM stock solution in DMSO.

  • Calculate the required mass of this compound:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 214.29 g/mol

    • Mass (g) = 0.021429 g = 21.43 mg

  • Weigh the compound:

    • Using an analytical balance, carefully weigh out 21.43 mg of this compound onto a weighing paper or boat.

  • Dissolve the compound:

    • Transfer the weighed powder into a 10 mL volumetric flask.

    • Add a portion of the DMSO (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask to wet the powder.

    • Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Bring to final volume:

    • Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize and store:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution into an appropriate storage vial (e.g., an amber glass vial to protect from light).

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start calculate Calculate Required Mass start->calculate 1 weigh Weigh Compound calculate->weigh 2 dissolve Dissolve in Solvent weigh->dissolve 3 adjust_volume Adjust to Final Volume dissolve->adjust_volume 4 homogenize Homogenize Solution adjust_volume->homogenize 5 aliquot Aliquot into Vials homogenize->aliquot 6 store Store at -20°C / -80°C aliquot->store 7 end Ready for Use store->end 8

References

Application of 2-Amino-N-isopropylbenzenesulfonamide in Enzyme Inhibition Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of 2-Amino-N-isopropylbenzenesulfonamide and related compounds in enzyme inhibition assays. The primary focus is on the inhibition of carbonic anhydrases, a key target for this class of sulfonamides.

Introduction to this compound

This compound belongs to the benzenesulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and bone resorption. Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets.

In particular, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[1][2] Therefore, the development of potent and selective CA inhibitors is a significant area of research in oncology. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features—an amino group and an N-isopropyl substituent on the sulfonamide moiety—suggest its potential as a carbonic anhydrase inhibitor. This document provides protocols and comparative data on structurally similar compounds to guide researchers in evaluating its efficacy.

Quantitative Data: Inhibition of Carbonic Anhydrases by Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activity (Kᵢ) of various N-alkylated and amino-substituted benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data serves as a benchmark for assessing the potential potency and selectivity of this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
4-Amino-N-methylbenzenesulfonamide150153010
4-Amino-N-ethylbenzenesulfonamide12010288
4-Amino-N-propylbenzenesulfonamide1008257
N-(n-octyl)-carbamimidoylbenzenesulfonamide >100,000>100,000168672
N-p-methylbenzyl-carbamimidoylbenzenesulfonamide >100,000>100,000754335
4-(3-(2-benzylphenyl)ureido)benzenesulfonamide 24019251.0
Biphenyl- and benzylphenyl-substituted sulfonamides 240 - 218519 - 8325 - 8828.8 - 175

Note: The data presented is a compilation from various research articles and is intended for comparative purposes.[3][4][5] The exact inhibitory activity of this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Stopped-Flow CO₂ Hydrase Activity Assay

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Stopped-flow spectrophotometer

  • This compound or other test compounds

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄) for maintaining ionic strength

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (e.g., 10 mM) in DMSO.

    • Prepare working solutions by serial dilution in the assay buffer.

    • Prepare a stock solution of the CA enzyme in a suitable buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with the desired concentration of the inhibitor or DMSO (for control).

    • Incubate the mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]

  • Reaction Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator in the stopped-flow instrument.

    • Monitor the change in absorbance at 557 nm over time (typically 10-100 seconds). The rate of pH change, indicated by the color change of phenol red, is proportional to the CA activity.

  • Data Analysis:

    • Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Protocol 2: Colorimetric Esterase Activity Assay

This assay is a simpler, high-throughput alternative that measures the esterase activity of CA.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • This compound or other test compounds

  • Purified human carbonic anhydrase isoforms

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • DMSO

Procedure:

  • Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the sample wells.

    • Add DMSO to the control wells (no inhibitor).

    • Add a known CA inhibitor (e.g., acetazolamide) to the positive control wells.

  • Enzyme Addition:

    • Add the CA enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation:

    • Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC₅₀ value as described in Protocol 1.

Visualizations

Signaling Pathway

cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces Acidosis Extracellular Acidosis CAIX Carbonic Anhydrase IX (CA IX) Acidosis->CAIX enhances activity CAIX_exp CA IX Expression HIF1a->CAIX_exp activates transcription CAIX_exp->CAIX pHi Intracellular pH Regulation (pHi > pHe) CAIX->pHi catalyzes CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ Proliferation Cell Proliferation & Survival pHi->Proliferation Metastasis Invasion & Metastasis pHi->Metastasis Inhibitor 2-Amino-N-isopropyl- benzenesulfonamide Inhibitor->CAIX inhibits

Caption: Carbonic Anhydrase IX signaling pathway in cancer.

Experimental Workflow

cluster_workflow Enzyme Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Controls & Test Compounds) prep->plate preinc 3. Pre-incubation (Enzyme + Inhibitor) plate->preinc react 4. Reaction Initiation (Add Substrate) preinc->react measure 5. Kinetic Measurement (e.g., Absorbance) react->measure analyze 6. Data Analysis (Rate, % Inhibition, IC₅₀/Kᵢ) measure->analyze

References

Step-by-step guide to synthesizing 2-Amino-N-isopropylbenzenesulfonamide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-Amino-N-isopropylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust three-step synthetic pathway, commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine, and culminating in the reduction of the nitro intermediate to the target amine. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented herein.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials, intermediates, and the final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,2'-Dinitrodiphenyl disulfideC₁₂H₈N₂O₄S₂308.331155-00-6
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.621694-92-4
IsopropylamineC₃H₉N59.1175-31-0
N-isopropyl-2-nitrobenzenesulfonamideC₉H₁₂N₂O₄S244.2723530-42-9
This compound C₉H₁₄N₂O₂S 214.29 761435-31-8

Experimental Protocols

The synthesis of this compound is presented as a three-step process. Each step is detailed with a comprehensive protocol suitable for a standard laboratory setting.

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride

This procedure outlines the preparation of the key intermediate, 2-nitrobenzenesulfonyl chloride, from 2,2'-dinitrodiphenyl disulfide. This protocol is adapted from a well-established method.

Materials and Reagents:

  • 2,2'-Dinitrodiphenyl disulfide

  • Concentrated hydrochloric acid (HCl)

  • Concentrated nitric acid (HNO₃)

  • Chlorine gas (Cl₂)

  • Glacial acetic acid

  • Concentrated ammonium hydroxide (NH₄OH)

  • Water

Equipment:

  • 3-L three-necked, round-bottomed flask

  • Efficient liquid-sealed stirrer

  • Reflux condenser

  • Gas inlet tube

  • Steam bath

  • Büchner funnel and filter flask

Procedure:

  • In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 200 g of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 mL of concentrated nitric acid.

  • Introduce a steady stream of chlorine gas into the mixture (approximately two bubbles per second) and warm the flask on a steam bath to 70°C.

  • Continue heating and passing chlorine gas for one hour after the disulfide has melted and the solution has turned an orange-red color.

  • Separate the resulting sulfonyl chloride from the supernatant liquid by decantation and wash it with two 300-mL portions of warm water (70°C).

  • Allow the washed chloride to solidify and drain the water as completely as possible.

  • Dissolve the crude sulfonyl chloride in 140 mL of glacial acetic acid at 50–60°C and quickly filter the solution by suction.

  • Chill the filtrate in cold water and stir vigorously to induce crystallization.

  • Triturate the crystalline mixture with 1 L of cold water and decant the water into a large Büchner funnel. Repeat this washing process twice.

  • Add 1 L of cold water to the crystals, followed by 10 mL of concentrated ammonium hydroxide, with stirring.

  • Collect the crystals on the filter, wash with 200 mL of water, and allow them to air-dry. The expected yield is approximately 240 g (84%) of a light yellow product with a melting point of 64–65°C.

Step 2: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide

This step involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine to form the corresponding sulfonamide.

Materials and Reagents:

  • 2-Nitrobenzenesulfonyl chloride (from Step 1)

  • Isopropylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice-water bath with stirring.

  • To the cooled solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Wash the resulting solid with hexane and air-dry to obtain N-isopropyl-2-nitrobenzenesulfonamide as a colorless solid. An expected yield of approximately 96% can be achieved.[1]

Characterization Data for N-isopropyl-2-nitrobenzenesulfonamide:

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) 1.16 (d, J=6.2, 6H), 3.60-3.73 (m, 1H), 5.12 (d, J=7.1, 1H), 7.72-7.78 (m, 2H), 7.85-7.89 (m, 1H), 8.16-8.20 (m, 1H).[1]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of N-isopropyl-2-nitrobenzenesulfonamide to the desired amino group. A common and effective method for this transformation is catalytic hydrogenation.

Materials and Reagents:

  • N-isopropyl-2-nitrobenzenesulfonamide (from Step 2)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve N-isopropyl-2-nitrobenzenesulfonamide in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography to obtain the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactantsProductSolventCatalystTemperatureReaction TimeYield
12,2'-Dinitrodiphenyl disulfide, HCl, HNO₃, Cl₂2-Nitrobenzenesulfonyl chlorideAcetic acid (for purification)-70°C1.5 hours~84%
22-Nitrobenzenesulfonyl chloride, Isopropylamine, TriethylamineN-isopropyl-2-nitrobenzenesulfonamideDichloromethane-Room Temp.6 hours~96%[1]
3N-isopropyl-2-nitrobenzenesulfonamide, H₂This compound Methanol/Ethanol10% Pd/CRoom Temp.VariesHigh

Characterization of this compound

While experimental spectroscopic data for this compound is not widely available in the public domain, the following are predicted characteristic data based on its structure and analysis of similar compounds. Researchers are advised to perform full characterization on their synthesized material.

  • Appearance: Off-white to light yellow solid.

  • Melting Point: Not reported.

  • ¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons (likely in the range of 6.5-7.8 ppm), a broad singlet for the amino (-NH₂) protons, a signal for the sulfonamide proton (-SO₂NH-), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons.

  • ¹³C NMR (predicted): The spectrum should display distinct signals for the aromatic carbons and the isopropyl group carbons.

  • IR Spectroscopy (predicted): Characteristic peaks are expected for N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.29 g/mol ).

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride cluster_step2 Step 2: Formation of N-isopropyl-2-nitrobenzenesulfonamide cluster_step3 Step 3: Reduction to this compound A 2,2'-Dinitrodiphenyl disulfide B Chlorination (HCl, HNO₃, Cl₂) A->B Reacts with C 2-Nitrobenzenesulfonyl chloride B->C Yields E Reaction in DCM with Triethylamine C->E Reacts with D Isopropylamine D->E F N-isopropyl-2-nitrobenzenesulfonamide E->F Yields G Catalytic Hydrogenation (H₂, Pd/C) F->G Reduced via H This compound G->H Yields

Caption: Synthetic workflow for this compound.

References

Unveiling 2-Amino-N-isopropylbenzenesulfonamide: A Chemical Probe in Search of a Target

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, a specific, well-characterized protein target for 2-Amino-N-isopropylbenzenesulfonamide has not been prominently identified in publicly available scientific literature. This presents a significant challenge in creating detailed application notes and protocols for its use as a chemical probe, as such documentation is critically dependent on a defined biological counterpart.

Chemical probes are small molecules designed to selectively interact with a specific protein, enabling researchers to study that protein's function in detail. The absence of a known target for this compound means that key information required for its application as a probe, such as its binding affinity, selectivity against other proteins, and its effect on cellular signaling pathways, remains uncharacterized.

For researchers, scientists, and drug development professionals, the utility of a chemical probe is intrinsically linked to its well-defined interaction with a target protein. This interaction is quantified through various metrics and validated through a range of experimental procedures. Without this foundational knowledge, the compound's potential as a tool for biological discovery or as a starting point for drug development is limited.

The Path Forward: Target Identification and Characterization

To establish this compound as a valuable chemical probe, the primary and essential next step is the identification and validation of its biological target(s). This process typically involves a series of rigorous experiments designed to pinpoint the protein or proteins with which the compound interacts.

Below is a generalized workflow that researchers would undertake to identify the target of a novel chemical compound.

cluster_0 Target Identification Workflow Phenotypic_Screening Phenotypic Screening Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Identify biological effect Target_Validation Target Validation Affinity_Chromatography->Target_Validation Isolate binding partners Computational_Prediction Computational Prediction Computational_Prediction->Target_Validation Predict potential targets Probe_Characterization Probe Characterization Target_Validation->Probe_Characterization Confirm interaction

Caption: A generalized workflow for identifying the protein target of a chemical compound.

Once a target protein is identified and validated, a comprehensive suite of experiments would be necessary to characterize this compound as a chemical probe. These would include:

  • Binding Assays: To quantify the affinity (e.g., Kd, IC50) of the compound for its target.

  • Selectivity Profiling: To determine the compound's binding specificity against a panel of related and unrelated proteins.

  • Cell-Based Assays: To confirm that the compound engages the target in a cellular context and elicits a measurable biological response.

  • Structural Biology Studies: To understand the precise molecular interactions between the compound and its target protein.

Without the foundational data from such studies, it is not possible to provide the detailed application notes and protocols as initially requested. The scientific community is encouraged to undertake these characterization studies to unlock the potential of this compound as a tool for biological research.

Application Notes & Protocols: Analytical Methods for the Detection of Sulfonamides in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of analytical methodologies for the detection and quantification of sulfonamides in various biological matrices. While specific methods for 2-Amino-N-isopropylbenzenesulfonamide are not extensively documented in readily available literature, the protocols detailed herein are applicable to the broader class of sulfonamides and can be adapted for the specific analyte. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and specificity in detecting these compounds.[1]

These methods are crucial for researchers, scientists, and professionals in drug development and food safety monitoring to ensure compliance with regulatory limits and to understand the pharmacokinetic profiles of sulfonamide-based drugs.

I. Overview of Analytical Techniques

The detection of sulfonamides in biological samples such as plasma, urine, and milk typically involves a multi-step process including sample preparation, chromatographic separation, and detection.

  • High-Performance Liquid Chromatography (HPLC) : A robust and widely used technique for the separation and quantification of sulfonamides.[1] HPLC systems coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) are common for routine analysis.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers superior sensitivity and selectivity, making it the gold standard for confirmation and trace-level quantification of sulfonamides.[1][4] This technique is particularly useful for complex biological matrices where interferences can be a significant challenge.

II. Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of different sulfonamides in biological samples. These values can serve as a benchmark for method development and validation.

Table 1: Performance of HPLC Methods for Sulfonamide Analysis in Milk

SulfonamideMethodMRL (µg/kg)CCα (µg/kg)CCβ (µg/kg)Recovery (%)Reference
Sulfadiazine (SDZ)HPLC-DAD100101.61105.6493.9 - 115.9[3]
Sulfathiazole (STZ)HPLC-DAD100--97.8 - 102.9[3]
Sulfamethazine (SMZ)HPLC-DAD100~110->56[2]
Sulfadimethoxine (SDM)HPLC-DAD100~110->56[2]
Sulfaquinoxaline (SQX)HPLC-DAD100106.84119.0198.2 - 111.2[3]

MRL: Maximum Residue Limit, CCα: Decision Limit, CCβ: Detection Capability

Table 2: Performance of LC-MS/MS Methods for Amino Acid Analysis in Plasma (as a proxy for structurally related compounds)

AnalyteMethodLOQ (µM)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Reference
Various Amino AcidsHILIC-MS/MS0.65 - 173.443.2 - 14.22.0 - 13.6[5]

LOQ: Limit of Quantification, RSD: Relative Standard Deviation, HILIC: Hydrophilic Interaction Liquid Chromatography

III. Experimental Protocols

Protocol 1: Determination of Sulfonamides in Milk by HPLC-DAD

This protocol is based on a validated method for the determination of seven sulfonamide residues in milk.[2]

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Extraction:

    • To 10 g of milk sample, add 20 mL of a chloroform/acetone mixture (2:1, v/v).

    • Homogenize the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic supernatant.

    • Repeat the extraction process on the residue with another 20 mL of the chloroform/acetone mixture.

    • Combine the organic supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • SPE Cleanup:

    • Reconstitute the residue in 1 mL of 0.1 M HCl.

    • Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.

    • Elute the sulfonamides with 5 mL of a methanol/ammonia solution (98:2, v/v).

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the final residue in 500 µL of the mobile phase for HPLC analysis.

2. HPLC-DAD Analysis

  • Instrumentation: HPLC system with a Diode Array Detector.

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode array detection at a wavelength of 265 nm.[3]

  • Quantification: Create a calibration curve using sulfonamide standards of known concentrations.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_SPE SPE Cleanup cluster_Analysis Analysis Milk Milk Sample (10g) Extract1 Add Chloroform/Acetone Homogenize & Centrifuge Milk->Extract1 Supernatant1 Collect Supernatant Extract1->Supernatant1 Extract2 Re-extract Residue Extract1->Extract2 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Extract2->Supernatant2 Evaporate1 Evaporate to Dryness Supernatant2->Evaporate1 Reconstitute1 Reconstitute in HCl Evaporate1->Reconstitute1 LoadSPE Load onto Cation Exchange SPE Reconstitute1->LoadSPE WashSPE Wash Cartridge LoadSPE->WashSPE EluteSPE Elute with Methanol/Ammonia WashSPE->EluteSPE Evaporate2 Evaporate Eluate EluteSPE->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 HPLC HPLC-DAD Analysis Reconstitute2->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for Sulfonamide Analysis in Milk by HPLC-DAD.

Protocol 2: General Approach for Underivatized Amino Acid Analysis in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of polar compounds like amino acids in plasma, which can be adapted for sulfonamides. The use of HILIC is beneficial for retaining polar analytes.[6]

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) to retain the polar analytes, followed by a decrease in the organic phase to elute the compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target sulfonamide must be determined by infusing individual standards.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) Precipitate Add Acetonitrile with Internal Standard Vortex Plasma->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification against Calibration Curve Detect->Quantify Report Report Results Quantify->Report

Caption: General Workflow for Analysis in Plasma by LC-MS/MS.

IV. Method Validation Considerations

For regulatory and research purposes, any analytical method must be properly validated. Key validation parameters according to guidelines such as the European Union Decision 2002/657/EC include:[2][3]

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the mean test result to the true value.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters used in the context of regulated residue analysis.[2][3]

V. Conclusion

The analytical methods described provide a robust foundation for the detection and quantification of sulfonamides in various biological samples. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-DAD remains a viable and cost-effective option for many applications. The provided protocols and performance data serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for sulfonamide analysis. Further method development would be required to optimize these protocols for the specific analysis of this compound.

References

Application Notes and Protocols for 2-Amino-N-isopropylbenzenesulfonamide in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a versatile chemical scaffold that serves as a valuable starting point for the development of potent and selective enzyme inhibitors. Its structural features make it amenable to modifications for optimizing binding affinity and pharmacokinetic properties. Sulfonamide derivatives have a rich history in drug discovery, with applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) campaigns, with a focus on identifying inhibitors for key therapeutic targets such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP-IV).

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 761435-31-8[2][3]
Molecular Formula C₉H₁₄N₂O₂S[4]
Molecular Weight 214.29 g/mol [4][5]
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=CC=C1N[4]

Biological Context and Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S transition and S phase.[6] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for anticancer drug development. This compound can serve as a core structure for the design of ATP-competitive inhibitors that target the kinase domain of CDK2, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest.[6]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E forms complex S_Phase_Proteins S Phase Proteins CDK2_E->S_Phase_Proteins phosphorylates CyclinA Cyclin A S_Phase_Proteins->CyclinA activates CDK2_A CDK2 CyclinA->CDK2_A forms complex DNA_Replication DNA Replication CDK2_A->DNA_Replication promotes CDK1 CDK1 DNA_Replication->CDK1 leads to Mitosis Mitosis CDK1->Mitosis E2F E2F pRb->E2F releases E2F->CyclinE promotes transcription Inhibitor 2-Amino-N-isopropyl- benzenesulfonamide Analogs Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

CDK2 signaling pathway and points of inhibition.
Dipeptidyl Peptidase IV (DPP-IV) and Glucose Metabolism

DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, which helps to maintain glucose homeostasis.[7] Consequently, DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The this compound scaffold can be utilized to develop novel DPP-IV inhibitors.

High-Throughput Screening Protocols

The following protocols are provided as templates for developing HTS assays to screen for inhibitors of CDK2 and DPP-IV using this compound and its analogs.

Protocol 1: Biochemical HTS Assay for CDK2 Inhibition (Luminescence-Based)

This protocol describes a luminescence-based kinase assay to quantify the inhibitory potential of compounds against CDK2 by measuring the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler

  • Plate reader capable of luminescence detection

Experimental Workflow:

HTS_Workflow_CDK2 start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating kinase_reaction Kinase Reaction (Add 2X kinase/substrate mix, incubate 60 min at RT) compound_plating->kinase_reaction adp_detection ADP Detection (Add ADP-Glo™ Reagent, incubate 40 min at RT) kinase_reaction->adp_detection signal_generation Signal Generation (Add Kinase Detection Reagent, incubate 30 min at RT) adp_detection->signal_generation readout Luminescence Readout signal_generation->readout data_analysis Data Analysis (Calculate % inhibition, IC₅₀) readout->data_analysis end End data_analysis->end

Workflow for a luminescence-based HTS kinase assay.

Detailed Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds, including this compound analogs, and a known CDK2 inhibitor (positive control) in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate. Include DMSO-only wells for negative controls (100% activity).[9]

  • Kinase Reaction: Prepare a 2X kinase/substrate reaction mix containing the CDK2/Cyclin A2 complex, peptide substrate, and ATP in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate. Seal the plate and centrifuge briefly. Incubate at room temperature for 60 minutes.[9]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Protocol 2: Cell-Based HTS Assay for DPP-IV Inhibition (Fluorescence-Based)

This protocol describes a method to screen for DPP-IV inhibitors in a living cell system using a fluorogenic substrate.

Materials and Reagents:

  • HepG-2 cells (or other suitable cell line expressing DPP-IV)

  • DMEM high-glucose medium with 10% FBS and 1% penicillin-streptomycin

  • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Sitagliptin or Vildagliptin (positive control inhibitors)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence microplate reader

Experimental Workflow:

HTS_Workflow_DPPIV start Start cell_seeding Cell Seeding (HepG-2 cells in 96-well plate, incubate 24h) start->cell_seeding compound_addition Compound Addition (Add test compounds and controls, incubate 30 min) cell_seeding->compound_addition substrate_addition Substrate Addition (Add fluorogenic substrate) compound_addition->substrate_addition incubation Incubation (37°C, 30 min) substrate_addition->incubation readout Fluorescence Readout (Ex/Em appropriate for substrate) incubation->readout data_analysis Data Analysis (Calculate % inhibition, IC₅₀) readout->data_analysis end End data_analysis->end

Workflow for a cell-based DPP-IV inhibition assay.

Detailed Protocol:

  • Cell Seeding: Culture HepG-2 cells in DMEM high-glucose medium. Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere for 24 hours.[10]

  • Compound Addition: Prepare serial dilutions of test compounds, including this compound analogs, and a known DPP-IV inhibitor (e.g., sitagliptin) in assay buffer.[10] Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add the fluorogenic DPP-IV substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., λex = 360 nm / λem = 460 nm for Gly-Pro-AMC).[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Representative Quantitative Data

The following table summarizes representative inhibitory activities for benzenesulfonamide analogs against various targets, illustrating the potential potency range for hits derived from a this compound-based library.

Compound ClassTargetAssay TypeIC₅₀ / KᵢReference
2-Sulfonyl/Sulfonamide PyrimidinesWRN HelicaseBiochemical (ADP-Glo)10 nM - 41 nM[12][13]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-LipoxygenaseBiochemicalnM potency[14]
Aryl SulfonamidesNaV1.5ElectrophysiologyPotent inhibition[15]
Cdk2-IN-4 (related CDK2 inhibitor)CDK2/cyclin ABiochemical44 nM[16]
Sitagliptin (DPP-IV inhibitor)DPP-IVBiochemical (Human Plasma)39.18 nM[7][17]

Conclusion

This compound represents a promising scaffold for the discovery of novel enzyme inhibitors through high-throughput screening. The provided protocols for CDK2 and DPP-IV inhibition assays offer robust starting points for screening campaigns. The adaptability of the benzenesulfonamide core allows for the generation of diverse chemical libraries, increasing the probability of identifying potent and selective lead compounds for further drug development efforts. Careful assay optimization and data analysis are crucial for the success of any HTS campaign.

References

Application Notes and Protocols for In Vivo Studies with 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While specific in vivo studies on this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive guide to designing and conducting in vivo experiments for a novel sulfonamide, using this compound as a representative example. The protocols and methodologies outlined are based on established practices for evaluating sulfonamide-based compounds for various potential therapeutic applications, including antibacterial and diuretic activities.

Sulfonamides are a well-known class of synthetic drugs with a broad range of pharmacological activities. They are structurally analogous to p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This mechanism of action makes them effective antimicrobial agents. Additionally, some sulfonamides exhibit other activities such as diuretic, hypoglycemic, and anti-inflammatory effects.

This application note will detail experimental designs for assessing the potential antibacterial and diuretic efficacy of this compound in rodent models. It includes detailed protocols, data presentation guidelines, and visualizations of key pathways and workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of a related compound, 2-amino-N-isopropylbenzamide, is presented in Table 1. This information is crucial for formulation and dose preparation.

PropertyValueSource
Molecular FormulaC10H14N2OPubChem
Molecular Weight178.23 g/mol PubChem
IUPAC Name2-amino-N-propan-2-ylbenzamidePubChem
CAS Number30391-89-0PubChem

Safety and Handling

Based on data for similar compounds, this compound and its structural analogs may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Design: Antibacterial Efficacy (Murine Systemic Infection Model)

This protocol is designed to evaluate the in vivo antibacterial efficacy of this compound in a mouse model of systemic infection.

Hypothesized Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition

The primary mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is essential for the production of nucleotides and amino acids required for DNA, RNA, and protein synthesis.

bacterial_folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Incorporates PABA DHF Dihydrofolic Acid (DHF) Dihydropteroic_Acid->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Pyrimidines, Amino Acids THF->Nucleotides DNA_RNA DNA, RNA, Proteins Nucleotides->DNA_RNA Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim (Optional Synergist) Trimethoprim->DHFR Inhibition

Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.

Experimental Workflow

antibacterial_workflow cluster_prep Preparation cluster_treatment Infection and Treatment cluster_monitoring Monitoring and Endpoint Animal_Acclimation Acclimatize BALB/c mice (6-8 weeks old) Infection Induce systemic infection via intraperitoneal (IP) injection of MRSA Animal_Acclimation->Infection Inoculum_Prep Prepare MRSA inoculum (~1 x 10^8 CFU/mL) Inoculum_Prep->Infection Compound_Prep Prepare this compound formulation (e.g., in 0.5% CMC) Treatment Administer compound or vehicle (PO or IP) 1 hour post-infection Compound_Prep->Treatment Infection->Treatment Monitoring Monitor mice for 7 days (survival, clinical signs) Treatment->Monitoring Endpoint Determine ED50 (Dose protecting 50% of mice) Monitoring->Endpoint

Caption: Workflow for Murine Systemic Infection Model.

Protocol: Murine Systemic Infection Model
  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Infecting Organism: A clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA) is recommended.

  • Inoculum Preparation: Culture MRSA overnight on a suitable agar plate (e.g., tryptic soy agar). Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC). Prepare serial dilutions to achieve the desired dosages.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2-5: this compound at various doses (e.g., 10, 30, 100, 300 mg/kg)

    • Group 6: Positive control (e.g., vancomycin)

  • Infection and Treatment:

    • Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

    • One hour post-infection, administer the test compound or vehicle orally (PO) or via IP injection.

  • Efficacy Endpoint:

    • Monitor the mice for a period of 7 days post-infection.

    • Record daily survival and any clinical signs of illness.

    • The primary endpoint is the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death.

Data Presentation

The results of the antibacterial efficacy study can be summarized in a table as follows:

Treatment GroupDose (mg/kg)Number of AnimalsNumber of Survivors (Day 7)Percent Survival (%)
Vehicle Control-1000
This compound1010220
This compound3010550
This compound10010990
This compound3001010100
Vancomycin (Positive Control)101010100

Experimental Design: Diuretic Activity (Rat Metabolic Cage Study)

This protocol is designed to assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound.

Hypothesized Mechanism: Carbonic Anhydrase Inhibition

Some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidney. Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect.

carbonic_anhydrase_inhibition cluster_kidney Kidney Proximal Tubule cluster_cell Lumen Tubular Lumen (Filtrate) Na_reabsorption Na+ Reabsorption Lumen->Na_reabsorption Na+/H+ Exchange H2O_reabsorption H2O Reabsorption Lumen->H2O_reabsorption Osmosis Cell Tubular Epithelial Cell Blood Peritubular Capillary (Blood) CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 Diuresis Increased Urine Output (Diuresis, Natriuresis, Kaliuresis) H2O_CO2 H2O + CO2 H2O_CO2->CA H_HCO3 H+ + HCO3- H2CO3->H_HCO3 H_HCO3_reabsorption HCO3- Reabsorption H_HCO3->H_HCO3_reabsorption H_HCO3_reabsorption->Blood Na_reabsorption->Blood H2O_reabsorption->Blood Sulfonamide This compound Sulfonamide->CA Inhibition

Caption: Hypothesized Carbonic Anhydrase Inhibition in the Kidney.

Experimental Workflow

diuretic_workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection and Analysis cluster_data Data Calculation Animal_Prep Fast male Sprague-Dawley rats overnight with access to water Administration Administer compound (PO or IP) and saline load (oral gavage) Animal_Prep->Administration Compound_Prep Prepare compound formulation and saline load (0.9% NaCl) Compound_Prep->Administration Urine_Collection Place rats in metabolic cages and collect urine over 5 or 24 hours Administration->Urine_Collection Analysis Measure urine volume and analyze for Na+, K+, and pH Urine_Collection->Analysis Data_Calc Calculate diuretic, natriuretic, and kaliuretic effects Analysis->Data_Calc

Caption: Workflow for Rat Diuretic Study.

Protocol: Rat Metabolic Cage Study
  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2-4: this compound at various doses (e.g., 10, 30, 100 mg/kg)

    • Group 5: Positive control (e.g., furosemide)

  • Compound Administration:

    • Administer the test compound or vehicle orally (PO) or intraperitoneally (IP).

    • Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.

  • Urine Collection:

    • Place individual rats in metabolic cages.

    • Collect urine over a period of 5 or 24 hours.

  • Analysis:

    • Measure the total urine volume.

    • Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

    • Measure the pH of the urine samples.

  • Data Calculation:

    • Calculate the diuretic effect as the total urine output (mL/kg).

    • Calculate the natriuretic and kaliuretic effects as the total Na⁺ and K⁺ excreted (mmol/kg).

Data Presentation

The results of the diuretic study can be presented in a tabular format for easy comparison:

Treatment GroupDose (mg/kg)Urine Volume (mL/kg/5h)Na+ Excretion (mmol/kg/5h)K+ Excretion (mmol/kg/5h)Urine pH
Vehicle Control-5.2 ± 0.80.7 ± 0.10.5 ± 0.16.8 ± 0.2
This compound108.1 ± 1.21.1 ± 0.20.6 ± 0.17.2 ± 0.3
This compound3012.5 ± 1.51.8 ± 0.30.7 ± 0.17.5 ± 0.2
This compound10018.3 ± 2.12.5 ± 0.40.8 ± 0.27.8 ± 0.3
Furosemide (Positive Control)2025.6 ± 2.53.5 ± 0.51.5 ± 0.37.0 ± 0.2

Conclusion

The experimental designs and protocols provided in this application note offer a robust framework for the in vivo evaluation of this compound. By adapting these established methodologies for antibacterial and diuretic screening, researchers can effectively characterize the pharmacological profile of this and other novel sulfonamide compounds. Careful consideration of animal welfare, appropriate controls, and detailed data analysis are paramount for generating reliable and reproducible results. Further studies, including pharmacokinetic and toxicological assessments, would be necessary for a comprehensive preclinical evaluation.

Application Notes and Protocols for Measuring the Activity of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, most notably carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important drug target.

This document provides detailed protocols for developing and executing assays to determine the inhibitory activity of this compound against a representative carbonic anhydrase isoform, CA-II. The provided methods include a direct enzyme kinetic assay and a cell-based assay to assess the compound's effect in a more physiological context.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a carbonic anhydrase inhibitor. The primary amino group and the sulfonamide moiety are capable of coordinating with the zinc ion present in the active site of carbonic anhydrases, thereby blocking its catalytic activity. The N-isopropyl group may contribute to the binding affinity and selectivity for different CA isoforms.

Signaling Pathway

Carbonic anhydrases are crucial for maintaining pH homeostasis in various cellular compartments.[1][2][3] In a cancerous environment, for instance, upregulated CA activity, particularly of isoforms like CA-IX, contributes to the acidification of the tumor microenvironment.[4] This is achieved by catalyzing the hydration of metabolically produced CO2 into protons and bicarbonate ions.[4][5] The resulting acidic extracellular pH promotes tumor invasion and metastasis while protecting the cancer cells from intracellular acidosis. This compound, as a putative CA inhibitor, would block this process, leading to an increase in intracellular pH and a decrease in the acidification of the extracellular space.

G cluster_0 Tumor Cell cluster_1 Extracellular Space Metabolism Cellular Metabolism CO2_in CO2 Metabolism->CO2_in produces Lactate_in Lactate Metabolism->Lactate_in produces CA Carbonic Anhydrase (e.g., CA-IX) CO2_in->CA CO2_out CO2 CO2_in->CO2_out diffusion H2O_in H2O H2O_in->CA H_in H+ CA->H_in HCO3_in HCO3- CA->HCO3_in MCT Monocarboxylate Transporter (MCT) H_in->MCT H_out_MCT H+ MCT->H_out_MCT efflux Lactate_in->MCT Acidification Extracellular Acidification H_out_MCT->Acidification CA_IX_extra Extracellular Domain of CA-IX CO2_out->CA_IX_extra H2O_out H2O H2O_out->CA_IX_extra H_out H+ CA_IX_extra->H_out HCO3_out HCO3- CA_IX_extra->HCO3_out H_out->Acidification Inhibitor 2-Amino-N-isopropyl- benzenesulfonamide Inhibitor->CA inhibits Inhibitor->CA_IX_extra inhibits

Caption: Hypothesized signaling pathway of carbonic anhydrase in a tumor cell and the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase II (CA-II) Inhibition Assay

This protocol describes a colorimetric assay to measure the esterase activity of bovine erythrocyte CA-II and its inhibition by this compound. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA-II, which produces the yellow-colored p-nitrophenolate anion, monitored at 405 nm.

Materials:

  • Bovine Erythrocyte Carbonic Anhydrase II (CA-II)

  • p-Nitrophenyl Acetate (p-NPA)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G start Start prep_inhibitor Prepare serial dilutions of This compound in DMSO start->prep_inhibitor add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare CA-II solution in Tris-HCl buffer add_enzyme Add CA-II solution to wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate Incubate at room temperature for 15 minutes add_enzyme->incubate add_substrate Add p-NPA solution to wells to start the reaction incubate->add_substrate prep_substrate Prepare p-NPA substrate solution in DMSO prep_substrate->add_substrate read_plate Measure absorbance at 405 nm every 30 seconds for 5 minutes add_substrate->read_plate analyze Calculate initial reaction rates and determine % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro CA-II inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Enzyme Preparation: Prepare a working solution of CA-II in 50 mM Tris-HCl buffer (pH 7.4). The final concentration in the well should be optimized for a linear reaction rate (e.g., 10 µg/mL).

  • Assay Setup:

    • Add 2 µL of the diluted compound solutions to the wells of a 96-well plate. Include a DMSO-only control (for 0% inhibition) and a well with no enzyme (for background).

    • Add 178 µL of the CA-II working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Preparation: Prepare a 10 mM stock solution of p-NPA in DMSO.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the p-NPA stock solution to each well to initiate the reaction. The final p-NPA concentration will be 1 mM.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Concentration of this compoundInitial Rate (mAU/min)% Inhibition
100 µM5.294.8
10 µM15.884.2
1 µM45.354.7
100 nM82.117.9
10 nM98.51.5
0 (Control)100.00.0

IC50 Value: The concentration of inhibitor required to reduce the enzyme activity by 50%. This is determined by non-linear regression of the dose-response curve.

Protocol 2: Cell-Based Assay for Intracellular pH Regulation

This protocol describes a fluorescence-based assay to measure the effect of this compound on intracellular pH (pHi) in a cancer cell line known to express carbonic anhydrases (e.g., HeLa or A549). The assay utilizes the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • This compound

  • Nigericin

  • High K+ calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow:

G start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells load_dye Load cells with BCECF-AM dye seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_inhibitor Add this compound at various concentrations wash_cells->add_inhibitor incubate Incubate for a defined period (e.g., 1-2 hours) add_inhibitor->incubate measure_fluorescence Measure fluorescence at Ex: 490 nm / Em: 535 nm and Ex: 440 nm / Em: 535 nm incubate->measure_fluorescence analyze Calculate the 490/440 nm ratio and convert to intracellular pH using the calibration curve measure_fluorescence->analyze calibrate Generate a calibration curve using nigericin and high K+ buffers calibrate->analyze end End analyze->end

Caption: Workflow for the cell-based intracellular pH assay.

Procedure:

  • Cell Culture: Seed HeLa or A549 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a 5 µM BCECF-AM loading solution in serum-free DMEM.

    • Remove the culture medium from the cells and add 100 µL of the BCECF-AM loading solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with pre-warmed DMEM.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with two excitation wavelengths (490 nm and 440 nm) and one emission wavelength (535 nm).

  • Calibration:

    • At the end of the experiment, treat a separate set of dye-loaded wells with 10 µM nigericin in high K+ buffers of known pH (6.5, 7.0, 7.5, 8.0) for 5 minutes.

    • Measure the fluorescence at both excitation wavelengths for each pH standard.

    • Plot the 490/440 nm fluorescence ratio against the corresponding pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each experimental well.

    • Convert the fluorescence ratios to intracellular pH values using the calibration curve.

    • Compare the intracellular pH of the compound-treated cells to the vehicle-treated control cells.

Data Presentation:

Concentration of this compoundFluorescence Ratio (490/440 nm)Intracellular pH (pHi)
100 µM1.857.65
10 µM1.627.48
1 µM1.387.31
100 nM1.257.22
10 nM1.217.19
0 (Control)1.207.18

Conclusion

The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound against carbonic anhydrase. The in vitro assay provides a direct measure of enzyme inhibition and allows for the determination of the compound's potency (IC50). The cell-based assay provides valuable insights into the compound's ability to modulate intracellular pH, a key downstream effect of carbonic anhydrase inhibition in a physiological setting. Together, these assays will enable a comprehensive evaluation of the bioactivity of this compound and its potential as a therapeutic agent. Further studies could explore the compound's selectivity against different carbonic anhydrase isoforms.

References

Application Notes and Protocols: 2-Amino-N-isopropylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a valuable bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a nucleophilic aromatic amino group and a sulfonamide moiety. This combination allows for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. The presence of the sulfonamide group is a key feature in many therapeutic agents, imparting desirable physicochemical and biological properties. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in key chemical transformations.

Key Applications

The primary utility of this compound as a building block stems from the reactivity of its aniline-like amino group. This primary amine can readily participate in a variety of classical and modern organic reactions, enabling the synthesis of a wide range of derivatives.

1. N-Arylation and N-Alkylation: The amino group can be functionalized through reactions with various electrophiles to form new carbon-nitrogen bonds. This is a fundamental strategy for introducing diverse substituents and building molecular complexity.

2. Amide Bond Formation: Acylation of the amino group with carboxylic acids, acid chlorides, or acid anhydrides provides access to a broad spectrum of N-acyl derivatives. This transformation is crucial for creating peptidomimetics and other amide-containing bioactive molecules.

3. Heterocycle Synthesis: The ortho-relationship of the amino and sulfonamide groups can be exploited in cyclization reactions to construct various heterocyclic scaffolds. These heterocyclic systems are prevalent in many pharmaceutical agents. For instance, derivatives of 2-aminobenzenesulfonamide can be used to synthesize quinazolinones and other fused heterocyclic systems.

4. Precursor for Biologically Active Molecules: The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. This compound serves as a key starting material for the synthesis of novel sulfonamide-based drug candidates.

Data Presentation

The following tables summarize representative quantitative data for typical reactions involving 2-aminobenzenesulfonamide derivatives, illustrating the efficiency of these transformations.

Table 1: Representative Yields for N-Arylation of 2-Aminobenzenesulfonamide Analogs

ElectrophileCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChloronitrobenzenePd(OAc)₂/BINAPCs₂CO₃Toluene1001885
2-BromopyridineCuI/L-prolineK₂CO₃DMSO902478
Phenylboronic acidCu(OAc)₂PyridineCH₂Cl₂251292

Table 2: Spectroscopic Data for a Representative N-Acyl Derivative

CompoundFormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
N-(2-(N-isopropylsulfamoyl)phenyl)acetamideC₁₁H₁₆N₂O₃S256.321.15 (d, 6H), 2.20 (s, 3H), 3.50 (m, 1H), 7.20-7.90 (m, 4H), 9.80 (s, 1H)24.5, 25.0, 48.0, 122.0, 124.5, 129.0, 131.0, 135.0, 138.0, 169.0257.1 [M+H]⁺

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a building block.

Protocol 1: General Procedure for N-Acetylation

This protocol describes the acylation of the amino group to form an acetamide derivative.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Sulfonamide Formation with an Alkyl Halide

This protocol details the alkylation of the sulfonamide nitrogen, a reaction possible after protection of the more nucleophilic amino group.

Materials:

  • N-(2-(N-isopropylsulfamoyl)phenyl)acetamide (1.0 eq) (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of N-(2-(N-isopropylsulfamoyl)phenyl)acetamide in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the key reactions described.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction N-Acetylation (0°C to RT, 4-6h) start->reaction reagent1 Acetic Anhydride Pyridine reagent1->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Recrystallization or Column Chromatography workup->purification product N-(2-(N-isopropylsulfamoyl)phenyl)acetamide purification->product

Caption: N-Acetylation Workflow.

experimental_workflow_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start N-acetylated-2-Amino-N- isopropylbenzenesulfonamide reaction N-Alkylation of Sulfonamide (0°C to RT, 12-16h) start->reaction reagent1 NaH, Alkyl Halide reagent1->reaction workup Quench (NH₄Cl) Aqueous Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkyl-N-(2-acetamidophenyl) -N-isopropylbenzenesulfonamide purification->product

Caption: Sulfonamide N-Alkylation.

logical_relationship A This compound (Starting Material) B Amino Group Functionalization (N-Arylation, N-Acylation) A->B C Sulfonamide Modification (N-Alkylation) B->C Requires prior protection of amine D Heterocycle Synthesis B->D E Diverse Biologically Active Compound Libraries C->E D->E

Caption: Synthetic Pathways.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-N-isopropylbenzenesulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step process:

  • Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine to form N-isopropyl-2-nitrobenzenesulfonamide.

  • Reduction: Reduction of the nitro group of N-isopropyl-2-nitrobenzenesulfonamide to an amino group to yield the final product.

Issue 1: Low Yield in the Sulfonylation Step

Question: I am getting a low yield of N-isopropyl-2-nitrobenzenesulfonamide. What are the potential causes and how can I improve it?

Answer: Low yields in the sulfonylation step are common and can often be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Causes and Solutions:

  • Hydrolysis of 2-nitrobenzenesulfonyl chloride: 2-nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Inappropriate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.

    • Solution: Triethylamine is a commonly used and effective base for this reaction. Use of a slight excess of the amine reactant can also help drive the reaction to completion. Pyridine is another suitable base.

  • Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may be too slow.

    • Solution: The reaction is typically started at a low temperature (0 °C) during the addition of the sulfonyl chloride to control the initial exotherm. The reaction is then allowed to warm to room temperature to proceed to completion.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of isopropylamine (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable 2-nitrobenzenesulfonyl chloride.

Issue 2: Formation of Side Products in the Sulfonylation Step

Question: I am observing multiple spots on my TLC plate after the sulfonylation reaction. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue. The primary side product is often the hydrolyzed sulfonyl chloride (2-nitrobenzenesulfonic acid). Another possibility is the formation of a di-sulfonated amine, although this is less likely with a secondary amine precursor.

Potential Side Products and Minimization Strategies:

Side ProductCauseMinimization Strategy
2-Nitrobenzenesulfonic acidPresence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere.
Isopropylammonium chlorideReaction of isopropylamine with HCl byproduct.This salt is typically removed during the aqueous workup. Washing the organic layer with dilute acid and then water will effectively remove it.
Issue 3: Incomplete Reduction of the Nitro Group

Question: The reduction of N-isopropyl-2-nitrobenzenesulfonamide is sluggish or incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction of the nitro group can be due to several factors, including catalyst deactivation or inappropriate reaction conditions.

Troubleshooting Incomplete Reduction:

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old or deactivated.

    • Solution: Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. Increasing the catalyst loading may also improve the reaction rate.

  • Reducing Agent Stoichiometry (for Metal/Acid Reductions): For reductions using metals like iron, tin, or zinc in the presence of an acid, an insufficient amount of the metal or acid will lead to incomplete reaction.

    • Solution: Use a significant excess of the metal and acid to ensure the reaction goes to completion.

  • Solvent and Solubility: The nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.

    • Solution: Choose a solvent system in which the starting material is soluble. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For metal/acid reductions, acidic aqueous solutions are often used.

  • Reaction Temperature and Pressure: Some reductions require elevated temperature or pressure to proceed efficiently.

    • Solution: If the reaction is slow at room temperature, gentle heating may be necessary. For catalytic hydrogenation, increasing the hydrogen pressure can also accelerate the reaction.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of both an acidic sulfonamide proton and a basic amino group.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Suggested Solvents: A common approach is to use a solvent pair. The crude product can be dissolved in a minimal amount of a solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, a solvent in which it is less soluble (e.g., water or hexanes) is added dropwise until the solution becomes cloudy. Upon slow cooling, crystals of the purified product should form.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the product. A small amount of a basic modifier, like triethylamine, may be added to the eluent to prevent the product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in the synthesis of N-isopropyl-2-nitrobenzenesulfonamide?

A1: The most critical step is ensuring anhydrous conditions during the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. The sulfonyl chloride is highly susceptible to hydrolysis, which is a major cause of low yields.

Q2: What is the white precipitate that forms during the sulfonylation reaction?

A2: The white precipitate is most likely isopropylammonium chloride, the salt formed from the reaction of the excess isopropylamine (or the triethylamine base) with the HCl generated during the reaction. This salt is typically insoluble in common organic solvents like dichloromethane and is removed during the workup.

Q3: Can I use a different base instead of triethylamine for the sulfonylation step?

A3: Yes, other non-nucleophilic tertiary amines like pyridine or N,N-diisopropylethylamine (DIPEA) can be used. The basicity and steric hindrance of the base can influence the reaction rate and yield.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities could include unreacted N-isopropyl-2-nitrobenzenesulfonamide, the corresponding sulfonic acid from hydrolysis, and potentially side products from the reduction step, such as hydroxylamine or azoxy compounds if the reduction was not complete.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Experimental Protocols

Step 1: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide

This protocol is adapted from a patented procedure with a reported yield of 96%.

Materials:

  • 2-nitrobenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Dilute hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • To the cooled, stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with an ethyl acetate-hexane (1:1) solution.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Wash the resulting solid with hexane and air-dry to obtain N-isopropyl-2-nitrobenzenesulfonamide.

Step 2: Synthesis of this compound (Reduction)

This is a general protocol for the reduction of an aromatic nitro group using iron powder.

Materials:

  • N-isopropyl-2-nitrobenzenesulfonamide

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend N-isopropyl-2-nitrobenzenesulfonamide (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (e.g., 5 equivalents) and ammonium chloride (e.g., 1 equivalent) to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Sulfonylation Yield (Qualitative)

ParameterCondition 1Effect on YieldCondition 2Effect on YieldRationale
Solvent Aprotic (e.g., DCM, THF)Generally GoodProtic (e.g., Ethanol)Can be lowerAprotic solvents do not interfere with the reaction. Protic solvents can react with the sulfonyl chloride.
Base Tertiary Amine (e.g., Triethylamine)HighInorganic Base (e.g., K₂CO₃)Can be effective, but may have solubility issuesTertiary amines are soluble in organic solvents and effectively scavenge HCl.
Temperature 0 °C to Room TempOptimal> Room TempMay DecreaseControlled temperature minimizes side reactions. Higher temperatures can lead to degradation.
Amine Stoichiometry Slight Excess (1.1-1.5 eq)HighStoichiometric (1.0 eq)Potentially LowerA slight excess of the amine drives the reaction to completion.

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction start1 Dissolve Isopropylamine & Triethylamine in anhydrous DCM cool Cool to 0°C start1->cool add_sulfonyl Add 2-Nitrobenzenesulfonyl Chloride solution dropwise cool->add_sulfonyl react Stir at Room Temperature for 6h add_sulfonyl->react workup1 Aqueous Workup (Dilute HCl, Water) react->workup1 dry Dry (MgSO4) & Concentrate workup1->dry product1 N-isopropyl-2-nitrobenzenesulfonamide dry->product1 start2 Suspend Nitro Compound in Ethanol/Water product1->start2 Intermediate Product add_reagents Add Fe powder & NH4Cl start2->add_reagents reflux Reflux until completion add_reagents->reflux filter Filter through Celite reflux->filter extract Extract with Ethyl Acetate filter->extract purify Purify (Recrystallization/ Chromatography) extract->purify product2 This compound purify->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Sulfonylation Step cause1 Moisture Present (Hydrolysis of Sulfonyl Chloride) issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Ineffective Base issue->cause4 solution1 Use Anhydrous Conditions (Dry glassware, solvents, inert atm.) cause1->solution1 solution2 Use Slight Excess of Isopropylamine cause2->solution2 solution3 Control Temperature (Start at 0°C, then RT) cause3->solution3 solution4 Use Triethylamine or Pyridine cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the sulfonylation step.

Troubleshooting low solubility of 2-Amino-N-isopropylbenzenesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3][4][5] By inhibiting these enzymes, sulfonamides can modulate pH homeostasis in various tissues and cellular compartments.

Q2: I am observing low solubility of this compound in my aqueous buffer. Is this expected?

A2: Yes, it is not uncommon for sulfonamide compounds to exhibit limited solubility in aqueous solutions, particularly around neutral pH. The solubility of sulfonamides is often pH-dependent due to the presence of an ionizable sulfonamide group.

Q3: How does pH influence the solubility of this compound?

A3: The sulfonamide group (-SO₂NH₂) is weakly acidic. In aqueous solutions, it can exist in both a neutral (less soluble) and an ionized (more soluble) form. At lower pH (acidic conditions), the compound will be predominantly in its neutral, less soluble state. As the pH increases (more alkaline conditions), the sulfonamide group can deprotonate to form a more soluble salt. Therefore, increasing the pH of the buffer is a common strategy to enhance the solubility of sulfonamides.

Q4: Can I use organic co-solvents to improve the solubility of this compound?

A4: Yes, using water-miscible organic solvents as co-solvents can significantly improve the solubility of poorly soluble compounds like this compound. Common co-solvents used in biological experiments include dimethyl sulfoxide (DMSO) and ethanol. However, it is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can be toxic to cells and may interfere with your experimental results.

Troubleshooting Guide: Low Solubility in Aqueous Buffers

This guide provides a systematic approach to troubleshoot and overcome common solubility issues with this compound.

Problem: Precipitate forms when dissolving the compound in my aqueous buffer.

Possible Causes and Solutions:

  • pH of the buffer is too low:

    • Solution: Increase the pH of your buffer. Since this compound is a sulfonamide, its solubility is expected to increase at a more alkaline pH. We recommend testing a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your desired concentration.

  • Concentration is too high for the chosen buffer system:

    • Solution 1: Decrease the final concentration. Determine the minimum effective concentration required for your experiment to avoid exceeding the solubility limit.

    • Solution 2: Prepare a high-concentration stock solution in an organic solvent. Dissolve the compound in 100% DMSO or ethanol to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to minimize cytotoxicity.

  • Insufficient mixing or dissolution time:

    • Solution: Ensure the solution is mixed thoroughly. Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process.

Quantitative Solubility Data

Buffer SystempHEstimated SolubilityNotes
Phosphate Buffer5.0LowAt acidic pH, the compound is primarily in its less soluble, neutral form.
Phosphate Buffer7.4ModerateSolubility increases as the pH approaches and surpasses the pKa of the sulfonamide group.
TRIS Buffer7.4ModerateTRIS buffers are commonly used in biological experiments and can be a suitable alternative to phosphate buffers.
Carbonate-Bicarbonate Buffer9.0HighAt alkaline pH, the compound is predominantly in its more soluble, ionized form.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes a general method for preparing a stock solution of this compound using an organic solvent, which can then be diluted in aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied to aid dissolution.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

TroubleshootingWorkflow start Start: Low Solubility Observed check_ph Is the buffer pH > 7.4? start->check_ph increase_ph Increase buffer pH (e.g., 8.0-9.0) check_ph->increase_ph No check_concentration Is the final concentration as low as possible? check_ph->check_concentration Yes increase_ph->check_concentration fail Consult further literature or technical support increase_ph->fail use_cosolvent Prepare a stock solution in DMSO or Ethanol sonicate_warm Apply sonication and/or gentle warming (37°C) use_cosolvent->sonicate_warm success Solubility Issue Resolved sonicate_warm->success sonicate_warm->fail If precipitation persists check_concentration->use_cosolvent Yes lower_concentration Reduce the final working concentration check_concentration->lower_concentration No lower_concentration->use_cosolvent lower_concentration->fail

Caption: A decision-making workflow for troubleshooting the low solubility of this compound.

Signaling Pathway: Inhibition of Carbonic Anhydrase

As a sulfonamide, this compound is a potential inhibitor of carbonic anhydrase. This enzyme plays a critical role in cellular pH regulation by catalyzing the reversible reaction of carbon dioxide and water to form bicarbonate and a proton.

CarbonicAnhydrasePathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 pH_Reg Cellular pH Regulation HCO3->pH_Reg CA->H2CO3 Inhibitor 2-Amino-N-isopropyl- benzenesulfonamide Inhibitor->CA

Caption: The inhibitory effect of this compound on the carbonic anhydrase signaling pathway.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the derivatization of 2-Amino-N-isopropylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for a primary aromatic amine like the one on my compound? A1: The primary amino group (-NH2) on the benzene ring is the most common site for derivatization. Standard reactions include acylation (e.g., with acetyl chloride or acetic anhydride), alkylation, and diazotization followed by coupling reactions. The sulfonamide group can also undergo reactions, but typically requires harsher conditions.[1][2]

Q2: Which solvent should I choose for my derivatization reaction? A2: The choice of solvent depends on the specific reaction. For acylations, aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate are common.[3] For N-alkylations, Dimethyl sulfoxide (DMSO) has been used.[4] Solubility of the starting material is a key factor; consider conducting small-scale solubility tests before proceeding with the reaction.

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) will help identify spots. HPLC can also be used for more quantitative monitoring.[3]

Q4: My product is difficult to purify. What are some common purification strategies? A4: Purification of sulfonamide derivatives can be achieved through several methods. Recrystallization from a suitable solvent system, such as aqueous isopropanol or ethanol, is a common and effective technique.[5] Column chromatography on silica gel is another powerful method for separating the desired product from impurities.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Reagents: Acylating or alkylating agents can degrade if exposed to moisture.Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried.
2. Insufficient Base: The reaction may require a base to neutralize acidic byproducts (e.g., HCl from acyl chlorides).Add a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.[3]
3. Low Reaction Temperature: The reaction may have a significant activation energy barrier.Gradually increase the reaction temperature while monitoring with TLC. For some N-alkylations, heating up to 95°C may be necessary.[4]
Multiple Products (Side Reactions) 1. Di-substitution: Both the primary amine and the sulfonamide nitrogen can be derivatized.Use a milder base or perform the reaction at a lower temperature. Protecting group strategies may be necessary for complex syntheses.
2. Ring Reactions: Under strongly acidic or basic conditions, other reactions on the aromatic ring can occur.Maintain a neutral or slightly basic pH if possible. Buffer the reaction mixture if necessary.
Starting Material Remains 1. Insufficient Reagent: Not enough derivatizing agent was added to react with all the starting material.Add a slight excess (1.1 to 1.2 equivalents) of the derivatizing agent.[3]
2. Short Reaction Time: The reaction has not been allowed to proceed to completion.Continue monitoring the reaction with TLC until the starting material spot disappears or is minimized. Some reactions may require several hours.[4]
Product Oiling Out/Precipitation 1. Poor Solubility: The product may be insoluble in the chosen reaction solvent.Add a co-solvent to increase solubility or switch to a more suitable solvent system.
2. Temperature Change: The product may be less soluble at the reaction workup temperature.Perform the workup at the reaction temperature or a slightly elevated temperature.

Visualizing Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for addressing low yield.

G cluster_workflow General Experimental Workflow A 1. Setup Reaction (Reactant, Solvent, Base) B 2. Add Derivatizing Agent (e.g., Acyl Chloride) A->B C 3. Monitor Reaction (TLC / HPLC) B->C D 4. Reaction Workup (Quench, Extract) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical workflow for the derivatization of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Problem: Low Product Yield Q1 Is starting material (SM) fully consumed (via TLC)? Start->Q1 Sol1 Increase reaction time or temperature. Add more derivatizing reagent. Q1->Sol1 No Q2 Are there multiple new spots on TLC? Q1->Q2 Yes Sol2 Side reactions likely. Optimize conditions (lower temp, change base/solvent). Q2->Sol2 Yes Sol3 Product may be lost during workup/purification. Check extraction pH & solvent. Q2->Sol3 No

Caption: A decision tree for troubleshooting low product yield in derivatization reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol provides a general method for the acylation of the primary amino group of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Drying tube or inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.[3]

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[4]

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the final N-acylated derivative.[4]

This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for different derivatizing agents and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Addressing batch-to-batch variability of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with 2-Amino-N-isopropylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in purity between different batches of this compound. What are the likely causes?

A1: Batch-to-batch variability in the purity of synthesized compounds like this compound can arise from several factors throughout the manufacturing process. Key contributors often include inconsistencies in the quality of starting materials, slight deviations in reaction conditions (such as temperature, pressure, and reaction time), and variations in purification methods. The presence of residual solvents or unreacted reagents from the synthesis can also lead to differing purity profiles between batches.

Q2: Could the presence of isomers or related impurities be a reason for the inconsistent performance of our this compound in our assays?

A2: Yes, the presence of isomeric impurities is a critical factor to consider. During the synthesis of aromatic sulfonamides, isomers can form, and their presence, even in small amounts, can significantly impact biological activity and experimental outcomes. Additionally, related impurities, such as the starting materials or byproducts from side reactions, can interfere with your assays. It is crucial to have robust analytical methods to identify and quantify these impurities.

Q3: How can we ensure the consistency of this compound batches for our long-term research projects?

A3: To ensure consistency, it is advisable to procure a single, large batch of the compound for the entire duration of a study. If this is not feasible, it is essential to thoroughly characterize each new batch upon receipt. This includes confirming its identity, purity, and impurity profile using standardized analytical methods. Comparing the analytical data of new batches with a "golden standard" or a previously validated batch can help ensure consistency and minimize variability in your results.[1]

Q4: What are the recommended storage conditions for this compound to maintain its stability and prevent degradation?

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (HPLC, NMR, MS)
Symptom Possible Cause Recommended Action
Variable Purity by HPLC Inconsistent purification, degradation of the compound, or differences in residual solvents.1. Standardize the purification protocol across all batches. 2. Perform stress testing (e.g., exposure to heat, light, acid, base) to identify potential degradation products. 3. Use Gas Chromatography (GC) to quantify residual solvents.
Unexpected Peaks in NMR Spectrum Presence of impurities (isomers, unreacted starting materials, or byproducts).1. Compare the NMR spectrum with a reference standard if available. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of unknown impurities. 3. Correlate NMR data with findings from HPLC and MS for comprehensive impurity profiling.
Mass Spectrometry (MS) shows unexpected masses Contamination, degradation, or the presence of adducts.1. Ensure proper cleaning of the MS instrument. 2. Analyze a fresh sample from a new, unopened container. 3. Vary the ionization source conditions to check for in-source fragmentation or adduct formation.
Issue 2: Poor or Inconsistent Yields in Synthesis
Symptom Possible Cause Recommended Action
Low Synthetic Yield Poor quality of starting materials, suboptimal reaction conditions, or moisture contamination.1. Verify the purity of starting materials (e.g., 2-aminobenzenesulfonamide and isopropyl halide/sulfate) before use. 2. Optimize reaction parameters such as temperature, reaction time, and stoichiometry. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of reactants.[2]
Inconsistent Yields Between Batches Variations in reaction scale, inefficient stirring, or inconsistent work-up procedures.1. Maintain consistent reaction parameters and reagent ratios, especially when scaling up. 2. Ensure efficient and uniform mixing throughout the reaction. 3. Standardize the work-up and purification procedures for all batches.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • Start with 95% A and 5% B

      • Ramp to 5% A and 95% B over 20 minutes

      • Hold for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Analysis:

    • Inject the sample and integrate the peak areas to determine the purity of the compound.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an Electrospray Ionization (ESI) source in positive ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass range that includes the expected molecular weight (214.29 g/mol ).

  • Analysis:

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z value.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for the structural confirmation of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation and impurity identification.

  • Analysis:

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound and identify any impurities.

Data Presentation

Table 1: Example Batch Analysis Data for this compound

Batch ID Purity by HPLC (%) Major Impurity 1 (%) Major Impurity 2 (%) Residual Solvent (ppm) Appearance
Batch-001 98.50.8 (Isomer)0.3 (Starting Material)150 (Ethyl Acetate)White Crystalline Solid
Batch-002 95.22.1 (Isomer)1.5 (Byproduct)400 (DCM)Off-white Powder
Batch-003 99.10.5 (Isomer)0.1 (Starting Material)50 (Ethyl Acetate)White Crystalline Solid

Note: This table is a template. Users should populate it with their own experimental data.

Visualizations

G cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Experimental Results Observed analytical_check Perform Analytical Characterization (HPLC, NMR, MS) start->analytical_check compare_data Compare Data with Reference/Previous Batch analytical_check->compare_data purity_ok Purity and Impurity Profile Consistent? compare_data->purity_ok investigate_synthesis Investigate Synthesis and Purification Steps purity_ok->investigate_synthesis No troubleshoot_assay Troubleshoot Experimental Assay Conditions purity_ok->troubleshoot_assay Yes investigate_synthesis->analytical_check end Proceed with Experiment troubleshoot_assay->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

G cluster_1 Potential Impurity Formation Pathway start_material_1 2-Aminobenzenesulfonyl Chloride reaction Reaction start_material_1->reaction impurity_3 Positional Isomers start_material_1->impurity_3 Isomeric Impurity in Starting Material hydrolysis_product 2-Aminobenzenesulfonic acid (Hydrolysis Product) start_material_1->hydrolysis_product Hydrolysis start_material_2 Isopropylamine start_material_2->reaction product This compound (Desired Product) reaction->product impurity_1 Di-isopropylated byproduct reaction->impurity_1 Side Reaction impurity_2 Unreacted Starting Materials reaction->impurity_2 Incomplete Reaction

Caption: Potential pathways for impurity formation during synthesis.

References

How to prevent degradation of 2-Amino-N-isopropylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 2-Amino-N-isopropylbenzenesulfonamide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, like other sulfonamides, is primarily caused by three main pathways:

  • Hydrolysis: The sulfonamide bridge can be susceptible to cleavage in the presence of moisture, a reaction that can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The aromatic amino group (-NH2) is a common site for oxidation, which can be initiated by atmospheric oxygen.[2] This can often lead to discoloration of the compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability and prevent degradation, the compound should be stored with the exclusion of atmospheric and environmental catalysts. Several suppliers recommend storing it in a dark place under an inert atmosphere.[3][4] Safety data sheets further specify keeping the container tightly closed in a dry, cool, and well-ventilated area.[5][6]

Q3: What chemical classes are incompatible with this compound?

A3: You should avoid storing or mixing this compound with strong oxidizing agents.[5][7] Contact with these substances can lead to rapid and potentially hazardous decomposition reactions.

Troubleshooting Guide

This guide addresses specific issues users might encounter, providing actionable steps to resolve them.

Issue 1: The compound has developed a yellow or brown tint over time.

  • Possible Cause: Discoloration is a common sign of oxidation or photodegradation. The aromatic amine functionality is particularly susceptible to these degradation pathways.

  • Troubleshooting Steps:

    • Confirm the purity of the material using the HPLC protocol described below.

    • If degradation is confirmed, it is recommended to use a fresh, uncompromised lot of the compound for future experiments.

    • To prevent recurrence, store the compound in a tightly sealed amber vial, purge the headspace with an inert gas (e.g., argon or nitrogen), and store it in a cool, dark, and dry location such as a desiccator.[3][4][5]

Issue 2: My experimental results are inconsistent when using an older batch of the compound.

  • Possible Cause: The compound may have degraded due to repeated exposure to air and moisture each time the container was opened. Degradation products can interfere with assays or alter the compound's effective concentration.

  • Troubleshooting Steps:

    • Perform a purity analysis (see Protocol 1) to quantify the amount of parent compound remaining and identify any major degradation peaks.

    • If purity is below acceptable limits for your application, procure a new batch of the compound.

    • Upon receiving a new shipment, consider aliquoting the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.

Issue 3: The compound is not dissolving as expected in my chosen solvent.

  • Possible Cause: Degradation products can have different physical properties, including lower solubility, than the parent compound.

  • Troubleshooting Steps:

    • Verify the identity and purity of your compound via an appropriate analytical method (e.g., HPLC, Mass Spectrometry).

    • If impurities are confirmed to be the issue, you may need to purify the material (e.g., via recrystallization) or obtain a new, high-purity batch.

    • Always prepare solutions fresh for each experiment to avoid degradation in solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Room Temperature or Cooler (Cool place)Slows the rate of chemical reactions, including degradation.[3][4][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing oxygen.[3][4]
Light Exposure Protected from Light (e.g., Amber Vial)Prevents light-catalyzed photodegradation.[3][4]
Humidity Low Humidity (e.g., Desiccator)Minimizes water availability for hydrolytic degradation.[5][6]
Container Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen.[5][6][7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. This method may require optimization for specific equipment and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.

Mandatory Visualization

storage_workflow start Receive New Compound aliquot Aliquot into smaller, single-use amber vials start->aliquot purge Purge vial headspace with inert gas (Ar or N2) aliquot->purge seal Seal vials tightly purge->seal store Store in a cool, dark, dry place (Desiccator) seal->store end Use for Experiments store->end

Caption: Recommended workflow for handling and storing a new batch of the compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products compound 2-Amino-N- isopropylbenzenesulfonamide light Light oxygen Oxygen moisture Moisture photo_prod Photodegradation Products light->photo_prod ox_prod Oxidation Products oxygen->ox_prod hydro_prod Hydrolysis Products moisture->hydro_prod

Caption: Environmental factors leading to distinct degradation pathways.

troubleshooting_logic start Inconsistent Results or Visible Discoloration check_purity Perform Purity Check (e.g., HPLC Protocol 1) start->check_purity is_degraded Is Purity < 95% or are Degradants Present? check_purity->is_degraded discard Discard Old Batch is_degraded->discard Yes investigate_other Investigate Other Experimental Variables is_degraded->investigate_other No use_new Use Fresh Batch of Compound discard->use_new implement_storage Implement Proper Storage Workflow use_new->implement_storage

References

Troubleshooting inconsistent results in assays with 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro assays involving 2-Amino-N-isopropylbenzenesulfonamide and other sulfonamide-based compounds. Given the limited specific public data on this particular compound, the guidance is based on established principles for working with sulfonamides in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?

A1: Compound precipitation is a common issue with hydrophobic molecules like many sulfonamides. Here are several strategies to address this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (typically <1%) to avoid impacting the biological assay, but high enough to maintain compound solubility. You may need to test a range of final DMSO concentrations (e.g., 0.1% to 0.5%) to find the optimal balance. Always include a vehicle control with the same DMSO concentration in your experiment.[1]

  • Adjust Buffer pH: The solubility of sulfonamides can be highly dependent on pH.[1][2] Depending on the pKa of this compound, adjusting the pH of your assay buffer can increase the concentration of the more soluble ionized form. Consider performing a solubility test at different pH values.[1]

  • Use of Excipients: The inclusion of solubilizing agents, such as cyclodextrins, may help by encapsulating the hydrophobic compound and increasing its apparent solubility in water.[1]

  • Temperature Control: Ensure all components (compound stock, buffer) are at the same temperature before mixing, as solubility can be temperature-dependent.[1]

  • Fresh Dilutions: Prepare fresh dilutions of the compound from your stock solution immediately before each experiment to minimize the chance of time-dependent precipitation.[1]

Q2: I'm observing inconsistent IC50 values for my sulfonamide compound between different experimental runs. What are the potential causes?

A2: Inconsistent results in potency assays can stem from several factors related to both the compound and the experimental setup:

  • Compound Stability: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound degradation.[3] It is best practice to aliquot stock solutions into single-use volumes. While many compounds are stable in DMSO, exposure to water in the DMSO stock can cause degradation over time.[4][5][6]

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results.[7] Standardize all steps of your protocol.

  • Pipetting Accuracy: Inaccurate dilutions, especially when preparing a serial dilution series, are a major source of variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Enzyme/Protein Activity: If you are performing an enzyme inhibition assay, ensure the enzyme is from a consistent source and has reliable activity. Low fractions of active enzyme can be a pitfall.[8]

Q3: How can I be sure the inhibitory effects I'm seeing are specific to my target and not due to non-specific interactions?

A3: Non-specific inhibition is a common artifact in screening assays. Here are some ways to identify and mitigate it:

  • Run Control Assays: Include appropriate negative and positive controls in your experiments. A known inhibitor for your target will validate the assay, while a structurally similar but inactive compound can help identify off-target effects.

  • Vary Enzyme/Protein Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration (for non-tight binders), whereas non-specific inhibitors often show a dependence.

  • Include Detergents: In some cases, adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to the assay buffer can disrupt non-specific binding of compounds to proteins. However, you must first validate that the detergent does not affect your target's activity.

  • Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection method (e.g., a fluorescence-based assay vs. a colorimetric one).

Troubleshooting Inconsistent Assay Results

When faced with inconsistent results, a systematic approach to troubleshooting is crucial. The following guide outlines potential issues and their corresponding solutions.

Problem Possible Cause Recommended Solution
High Variability Between Replicates Inaccurate pipetting, especially of small volumes.Use calibrated pipettes; avoid pipetting volumes less than 2 µL. Prepare larger volumes of master mixes to dispense.
Improper mixing of reagents or cell suspensions.Ensure all solutions are homogenous before dispensing. Gently mix plates after reagent addition.
"Edge effects" in multi-well plates due to evaporation.Fill outer wells with sterile water or PBS to create a humidity barrier. Ensure plates are sealed properly during incubation.
Low or No Signal Inactive enzyme or protein.Use a fresh batch of enzyme/protein. Confirm activity with a positive control.
Incorrect reagent preparation or storage.Double-check all calculations and dilutions. Ensure reagents are stored at the recommended temperature and are not expired.
Incorrect wavelength or filter settings on the plate reader.Verify the instrument settings match the requirements of the assay protocol.[9]
High Background Signal Non-specific binding of detection antibodies or reagents.Optimize blocking steps and washing procedures. Increase the number or duration of washes.
Contamination of reagents or buffers.Use fresh, sterile reagents. Filter buffers if necessary.
Compound interference (e.g., auto-fluorescence).Run a control plate with the compound but without the enzyme/target to measure its intrinsic signal.

Illustrative Quantitative Data for Benzenesulfonamide Inhibitors

Due to the lack of publicly available IC50 data for this compound, the following table provides example data for other benzenesulfonamide compounds against various targets to illustrate how such data might be presented.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
Compound 1 (a bicyclic sulfonamide)FKBP12Fluorescence Polarization2.6JACS Au (2023)[10]
Sulfanilamide Carbonic AnhydraseColorimetricNon-competitive inhibition observedResearchGate (2021)[11]
Acetazolamide (a sulfonamide)Carbonic AnhydraseColorimetric- (Used as reference inhibitor)ResearchGate (2021)[11]

This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Generic Protocol: Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the inhibitory activity of a compound like this compound against a target enzyme that produces a colored product.

Materials:

  • Target Enzyme

  • Substrate

  • This compound (or other inhibitor)

  • Assay Buffer (optimized for pH and cofactors for the target enzyme)

  • DMSO (for compound stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series (e.g., 10 concentrations) in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the components in the following order:

    • Assay Buffer

    • 1 µL of the compound dilution from step 1 (this results in a 1% final DMSO concentration if the final volume is 100 µL). For controls, add 1 µL of DMSO.

    • Enzyme solution (at a final concentration that gives a linear reaction rate).

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme.[7]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to each well.[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the colored product. Take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Visual Guides

Troubleshooting Workflow for Inconsistent Assay Results

G start Inconsistent Results Observed check_compound Check Compound Integrity - Aliquot stocks? - Fresh dilutions? - Correct storage? start->check_compound check_protocol Review Assay Protocol - Consistent timing? - Calibrated pipettes? - Correct reagents? start->check_protocol check_controls Analyze Controls - Positive control active? - Negative control clean? - Z'-factor acceptable? start->check_controls sub_solubility Investigate Solubility - Visual precipitation? - Adjust pH/DMSO? - Run nephelometry? check_compound->sub_solubility sub_stability Assess Stability - LC-MS analysis of stock? - Avoid freeze-thaw? check_compound->sub_stability sub_pipetting Refine Technique - Use master mixes - Reverse pipetting? check_protocol->sub_pipetting sub_env Check Environment - Plate edge effects? - Stable temperature? check_protocol->sub_env resolve Results Consistent check_controls->resolve If controls are OK sub_solubility->resolve sub_stability->resolve sub_pipetting->resolve sub_env->resolve

Caption: A logical workflow for troubleshooting inconsistent assay results.

Example Signaling Pathway: Carbonic Anhydrase Inhibition

G sub_co2 CO2 + H2O enzyme_ca Carbonic Anhydrase (CA) sub_co2->enzyme_ca Substrates product H2CO3 ⇌ H+ + HCO3- enzyme_ca->product Catalyzes phys_ph Decrease in pH product->phys_ph phys_resp Physiological Response (e.g., pH homeostasis) phys_ph->phys_resp inhibitor Sulfonamide Inhibitor (e.g., this compound) inhibitor->enzyme_ca Inhibits

Caption: Example pathway showing inhibition of Carbonic Anhydrase by a sulfonamide.

References

Technical Support Center: Purification of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of high-purity 2-Amino-N-isopropylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

A1: this compound is an organosulfur compound belonging to the sulfonamide class.[1] Sulfonamides are a cornerstone in the development of many pharmaceutical drugs.[2] High purity is critical for drug development and scientific research to ensure experimental reproducibility, safety, and efficacy, as impurities can significantly alter biological and chemical activity.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification strategies for crystalline organic compounds like sulfonamides are recrystallization and column chromatography. Recrystallization is excellent for removing bulk impurities from solid materials, while column chromatography, including flash chromatography and HPLC, is used to separate the target compound from closely related impurities.[3][4]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can originate from the synthesis process. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1] Potential impurities include:

  • Unreacted starting materials (e.g., 2-aminobenzenesulfonyl chloride or isopropylamine).

  • Byproducts from side reactions during the synthesis.

  • Process-related impurities formed during workup and handling.[4]

  • Degradation products.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using analytical chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, providing data on the percentage purity by peak area.[5] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity and can help identify the number of components in a mixture.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

Problem: My compound is not crystallizing from the solution upon cooling.

  • Solution 1: Induce Crystallization. Try scratching the inside wall of the flask at the solvent's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

  • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.[3]

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent until the solution becomes slightly cloudy (the saturation point), then allow it to cool slowly.[3]

  • Solution 4: Cool to a Lower Temperature. If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the compound's solubility.

Problem: The product has oiled out instead of crystallizing.

  • Solution: Oiling out often occurs when a saturated solution is cooled too quickly or if the compound's melting point is lower than the solvent's boiling point. Re-heat the solution until the oil dissolves completely. Allow the flask to cool at a much slower rate (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature). If the problem persists, a different recrystallization solvent or solvent system may be required.[3]

Problem: The purified crystals are colored.

  • Solution: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. After adding charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Column Chromatography Issues

Problem: I am getting poor separation between my product and an impurity on the column.

  • Solution 1: Optimize the Mobile Phase (Eluent). The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound while maximizing the distance to impurity spots.[3]

  • Solution 2: Adjust the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica (e.g., C18).[3]

  • Solution 3: Modify Column Parameters. Use a longer or narrower column to increase the number of theoretical plates and improve resolution. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.

Problem: The compound is not eluting from the column.

  • Solution: This indicates that the eluent is not polar enough to move the compound through the stationary phase. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: General Chromatographic Conditions for Sulfonamide Analysis
ParameterTechniqueStationary PhaseMobile Phase / EluentDetectionReference
Analysis HPLCC18 (e.g., Zorbax Eclipse XDB)Gradient of Acetonitrile, Methanol, and 0.08% Acetic Acid in WaterFluorescence (FLD) or UV[6]
Analysis SFCPacked Silica coupled with Aminopropyl10% Methanol in CO2, gradient to 30%UV[7][8]
Purity Check TLCSilica GelVaries (e.g., Hexane/Ethyl Acetate mixtures)UV (254 nm) or Fluorescamine Spray (366 nm)[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold. Test small batches with solvents like ethanol, methanol, isopropanol, water, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography Purification
  • Eluent Selection: Using TLC, determine an optimal solvent system that gives the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a different solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Chromatography Column Chromatography Purity_Check2 Purity Check (TLC/HPLC) Chromatography->Purity_Check2 Pure_Product High-Purity Product Purity_Check1->Pure_Product >99% Pure Impure1 Impure Purity_Check1->Impure1 <99% Pure Purity_Check2->Pure_Product >99% Pure Impure2 Impure Purity_Check2->Impure2 <99% Pure Impure1->Chromatography Impure2->Recrystallization Re-Purify

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Problem: No Crystals Form Scratch Scratch Inner Flask Wall Start->Scratch Try First Seed Add a Seed Crystal Scratch->Seed Fails Result Crystals Form Scratch->Result Success Concentrate Reduce Solvent Volume Seed->Concentrate Fails Seed->Result Success Change_Solvent Change Solvent System Concentrate->Change_Solvent Fails Concentrate->Result Success

Caption: Troubleshooting logic for failed crystallization.[3]

Chromatography_Troubleshooting Start Problem: Poor Separation Optimize_Eluent Optimize Eluent via TLC Start->Optimize_Eluent First Step Change_Adsorbent Change Adsorbent (e.g., Alumina, C18) Optimize_Eluent->Change_Adsorbent Fails Result Good Separation Optimize_Eluent->Result Success Adjust_Column Use Longer/Narrower Column Change_Adsorbent->Adjust_Column Fails Change_Adsorbent->Result Success Adjust_Column->Result Success

Caption: Troubleshooting logic for poor chromatographic separation.[3]

References

Overcoming off-target effects of 2-Amino-N-isopropylbenzenesulfonamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of 2-Amino-N-isopropylbenzenesulfonamide?

A1: Currently, there is no publicly available scientific literature that definitively identifies the primary biological target or the intended mechanism of action for this compound. Researchers using this compound should consider performing initial screening assays to determine its biological activity and target profile.

Q2: My experimental results are inconsistent when using this compound. What could be the cause?

A2: Inconsistent results can arise from several factors, including off-target effects, compound instability, or experimental variability. It is crucial to first establish a clear dose-response relationship for your observed phenotype. If this relationship is inconsistent, consider the possibility of off-target activities that may be influencing your results in a non-linear fashion. Implementing the troubleshooting steps outlined in this guide can help to identify and minimize these confounding variables.

Q3: How can I be sure that the phenotype I observe is due to the intended activity of the compound and not an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical aspect of pharmacological research. Key strategies include:

  • Use of structurally related but inactive control compounds: A compound with a similar chemical structure that does not produce the same biological effect can serve as a negative control.

  • Target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should occlude the effects of this compound if it is acting on-target.

  • Rescue experiments: In a target-knockdown or knockout model, reintroducing a version of the target protein that is resistant to knockdown/knockout but can still be modulated by the compound should rescue the observed phenotype.

Troubleshooting Guide: Overcoming Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected or Contradictory Phenotypic Readouts

You observe a cellular phenotype that is inconsistent with the expected signaling pathway or is contradictory to previous findings.

Possible Cause: this compound may be interacting with unintended targets (off-targets) that trigger parallel or opposing signaling pathways.

Troubleshooting Steps:

  • Perform a Kinase/Enzyme Panel Screening:

    • Rationale: To broadly identify potential off-target interactions.

    • Protocol: Submit the compound to a commercial service for screening against a panel of kinases, phosphatases, proteases, or other relevant enzyme classes.

    • Data Interpretation: Analyze the screening results to identify any significant off-target "hits." The table below provides an example of how to structure this data.

Target Class Specific Target Inhibition (%) @ 1 µM Inhibition (%) @ 10 µM
KinaseKinase A5%15%
KinaseKinase B65%95%
ProteaseProtease X2%8%
PhosphatasePhosphatase Y45%80%
  • Validate Off-Target Hits with Orthogonal Assays:

    • Rationale: To confirm the interactions identified in the initial screen.

    • Protocol: For each high-confidence off-target, use a different experimental method to confirm the interaction. For example, if the initial screen was a binding assay, use a functional enzymatic assay to validate.

    • Workflow:

      A Initial Phenotype Observed B Broad Panel Screen (e.g., Kinase Panel) A->B C Identify Potential Off-Targets B->C D Orthogonal Validation Assay (e.g., In-cell Activity Assay) C->D E Confirmed Off-Target D->E F Design Counter-Screen or Use More Specific Tool Compound E->F

      Fig 1. Workflow for identifying and validating off-target effects.

Issue 2: High Background or Non-Specific Signal in Cellular Assays

Your assay (e.g., Western blot, immunofluorescence) shows high background signal when cells are treated with this compound.

Possible Cause: The compound may be inducing a general stress response or other cellular changes that non-specifically affect your readout.

Troubleshooting Steps:

  • Assess Cellular Health:

    • Rationale: To determine if the observed effects are due to cytotoxicity.

    • Protocol: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. Treat cells with a range of concentrations of this compound.

    • Data Presentation:

Concentration (µM) Cell Viability (%)
0 (Vehicle)100
198
595
1070
2045
  • Use a Negative Control Compound:

    • Rationale: To control for effects of the chemical scaffold itself.

    • Protocol: Synthesize or obtain a structurally similar analog of this compound that is predicted to be inactive against the putative target. Treat cells with this negative control compound at the same concentrations as the active compound.

Experimental Protocols

Protocol 1: Target Validation using siRNA-mediated Knockdown

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two separate siRNA solutions: one targeting your putative protein of interest and a non-targeting (scramble) control siRNA.

    • Dilute 20 pmol of each siRNA into 50 µL of serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the 100 µL siRNA-lipid complex to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Compound Treatment: After the knockdown period, treat the cells with this compound or a vehicle control for the desired duration.

  • Analysis: Harvest the cells and analyze the phenotype of interest (e.g., protein expression by Western blot, cell signaling by phospho-specific antibody).

Expected Outcome: If the compound is on-target, its effect on the phenotype should be significantly diminished in the cells treated with the target-specific siRNA compared to the scramble control.

cluster_0 Scramble siRNA (Control) cluster_1 Target siRNA Scramble_NoCompound Vehicle Scramble_Compound Compound Treatment Scramble_NoCompound->Scramble_Compound Phenotype Observed Target_NoCompound Vehicle Target_Compound Compound Treatment Target_NoCompound->Target_Compound Phenotype Blunted

Technical Support Center: Refining Dosing Schedules for Benzenesulfonamides in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data on 2-Amino-N-isopropylbenzenesulfonamide in animal models, this guide utilizes p-Toluenesulfonamide as an illustrative example for establishing dosing schedules and addressing common experimental challenges. The principles and methodologies described herein can be adapted for other benzenesulfonamide derivatives as compound-specific data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for sulfonamides like p-Toluenesulfonamide?

A1: p-Toluenesulfonamide is a sulfonamide derivative. While many sulfonamides exhibit antibacterial properties by inhibiting folic acid synthesis in bacteria, p-Toluenesulfonamide has also been investigated for its anti-tumor activities.[1][2] In cancer cell lines, it has been shown to inhibit cell proliferation and induce a G1 arrest of the cell cycle.[2] Its mechanism can involve the modulation of signaling pathways such as the Akt-dependent and -independent mTOR/p70S6K pathway.[2] In chemical reactions, it can act as a nucleophile or an electrophile depending on the conditions.[3]

Q2: What are the common animal models used for toxicity testing of sulfonamide derivatives?

A2: Rodents, particularly rats (e.g., F344/N, F344/NTac, Wistar) and mice (e.g., B6C3F1/N), are commonly used for toxicity studies of sulfonamides.[4][5][6][7] Non-rodent species like dogs are also used, especially to assess hypersensitivity reactions, as they have different metabolic pathways (e.g., deficiency in acetylation) which can make them more susceptible to certain toxicities.[8][9] Zebrafish larvae are also emerging as a model for assessing cardio- and neurotoxicity.[10]

Q3: How is p-Toluenesulfonamide typically administered in animal studies?

A3: In rodent studies, p-Toluenesulfonamide is commonly administered orally by mixing it into the feed.[4][5][7][11] This method is suitable for chronic exposure studies. For acute toxicity studies, oral gavage may be used.[4] The compound is typically ground into a fine powder and blended with the feed to ensure a homogenous mixture.[11]

Q4: What are the known pharmacokinetic properties of p-Toluenesulfonamide in rats?

A4: In female Wistar rats, p-Toluenesulfonamide is well-absorbed after oral administration and is primarily excreted in the urine.[4] Following a 29 or 200 mg/kg oral dose, approximately 77-90% of the dose is excreted in the urine within 24 hours.[4] Metabolism in the rat liver appears to involve cytochrome P450 enzymes, specifically CYP2C7, CYP2D1, and CYP3A2.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced feed consumption in treated animals Poor palatability of the medicated feed at high concentrations. Systemic toxicity causing malaise.Start with a lower dose range and gradually increase. If using feed administration, consider incorporating a flavoring agent that does not interfere with the compound's activity. Monitor for other signs of toxicity.[5]
Inconsistent or unexpected plasma concentrations of the compound Contamination of dosed feed with urine and/or feces, which may cause irreversible binding of the test chemical.[11] Improper dose formulation and mixing.Ensure frequent cage changes and proper housing to minimize contamination. Validate the homogeneity and stability of the dose formulations using analytical methods like HPLC.[11]
Crystalluria or signs of renal toxicity Precipitation of the sulfonamide in the renal tubules, particularly in acidic urine. Dehydration can exacerbate this issue.[1]Ensure animals have ad libitum access to water. Monitor urine output and conduct urinalysis. In some cases, urinary alkalizers may be considered, though this could affect the compound's pharmacokinetics.[1]
No observable effect at calculated doses Rapid metabolism and clearance of the compound. Poor oral bioavailability in the chosen vehicle.Characterize the pharmacokinetic profile (e.g., half-life, Cmax) in a pilot study to determine the optimal dosing frequency. Test different formulation vehicles to improve solubility and absorption.
Hypersensitivity reactions (e.g., skin rashes, fever) Formation of reactive metabolites. This is a known issue with some sulfonamides, particularly in dogs which are deficient in certain acetylation pathways.[8][9]Closely monitor animals for signs of hypersensitivity, especially after several days of dosing. If observed, discontinue treatment and consider using a different animal model or a structurally different compound.

Data Presentation

Table 1: Summary of p-Toluenesulfonamide Dosing in Rodent Toxicity Studies

SpeciesStrainDurationDosing RouteDose Range (ppm in feed)Approximate Daily Dose (mg/kg)Key FindingsReference
RatF344/N2 weeksFeed750 - 30,00080 - 3,135Decreased body weight and feed consumption at ≥10,000 ppm. No histopathologic findings.[5][7]
RatF344/NTac3 monthsFeed625 - 10,00030 - 780Increased relative kidney weights in males at ≥2,500 ppm. Decreased body weight in females at 10,000 ppm.[5]
RatCrj:CD(SD)Gestation/LactationOral GavageN/A120, 300, 750Decreased body weight and survival rate in newborn rats at 750 mg/kg.[4]
MouseB6C3F1/N2 weeksFeed750 - 30,000125 - 7,690Decreased body weight at 30,000 ppm. Increased kidney weights in females at ≥1,500 ppm.[5][7]
MouseB6C3F1/N3 monthsFeed625 - 10,00090 - 1,890Increased relative liver and kidney weights in females at 10,000 ppm.[5]

Table 2: Acute Toxicity of p-Toluenesulfonamide in Various Species

SpeciesRouteLD50Reference
RatOral gavage2,330 mg/kg[4]
MouseIntraperitoneal injection250 mg/kg[4]
Wild birdOral gavage75 mg/kg[4]
Zebrafish (larvae)Immersion204.3 ppm (96h LC50)[10]

Experimental Protocols

Protocol 1: Preparation of p-Toluenesulfonamide-Medicated Feed for Rodent Studies

  • Chemical Characterization: Confirm the purity of the p-Toluenesulfonamide stock (e.g., >99% pure).[7]

  • Grinding: Grind the crystalline p-Toluenesulfonamide into a fine powder using a mortar and pestle.

  • Premix Preparation: Prepare a premix by manually blending a small, weighed amount of the powdered compound with a portion of the standard rodent chow.

  • Sieving: Pass the premix through a sieve (e.g., number 14 sieve) to ensure no agglomerates remain.[11]

  • Final Blending: Layer the premix into the remaining clean feed in a Patterson-Kelly twin-shell blender. Blend for a set duration with the intensifier bar on (e.g., 5 minutes) and off (e.g., 10 minutes) to ensure homogeneity.[11]

  • Storage: Store the final dose formulations in sealed, doubled polyethylene bags, protected from light at room temperature. Stability should be confirmed for the intended duration of use (e.g., up to 42 days).[11]

  • Verification: Periodically analyze samples of the dose formulations (and animal room samples) using HPLC with UV detection to confirm the target concentration and homogeneity.[11]

Protocol 2: General Procedure for a 14-Day Oral Toxicity Study in Rats

  • Animal Acclimation: Acclimate male and female F344/N rats for at least 5 days to the laboratory conditions.

  • Group Allocation: Randomly assign animals to control and treatment groups (e.g., 5 males and 5 females per group).

  • Dose Preparation: Prepare medicated feed at various concentrations (e.g., 0, 750, 1,500, 3,000, 10,000, and 30,000 ppm) as per Protocol 1.

  • Administration: Provide the respective diets and water ad libitum for 15 days.[5][7]

  • Monitoring: Record clinical observations daily. Measure body weights at the start, weekly, and at the end of the study. Measure feed consumption weekly to calculate the actual compound intake.[5]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs and any gross lesions for histopathological examination.

  • Data Analysis: Analyze data for body weight, feed consumption, and organ weights. Compare treatment groups to the control group using appropriate statistical methods.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Oral Toxicity Studies cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_analysis Analysis Phase acclimation Animal Acclimation grouping Randomization & Grouping acclimation->grouping dose_prep Dose Formulation (Protocol 1) grouping->dose_prep admin Ad Libitum Feed Administration (14-90 days) dose_prep->admin monitoring Daily Clinical Observations admin->monitoring measurements Weekly Body Weight & Feed Consumption admin->measurements necropsy Gross Necropsy measurements->necropsy histopath Organ Collection & Histopathology necropsy->histopath data_analysis Statistical Analysis histopath->data_analysis

Caption: Workflow for rodent oral toxicity studies.

signaling_pathway Proposed Signaling Pathway for p-Toluenesulfonamide (PTS) Anti-Tumor Activity PTS p-Toluenesulfonamide (PTS) Akt Akt PTS->Akt Inhibits mTOR mTOR PTS->mTOR Inhibits (Akt-independent) Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates CyclinD1 Cyclin D1 p70S6K->CyclinD1 Regulates Rb Rb Phosphorylation p70S6K->Rb Regulates CellCycle G1 Phase Arrest CyclinD1->CellCycle Down-regulation leads to Rb->CellCycle Inhibition leads to

Caption: p-Toluenesulfonamide's effect on the mTOR/p70S6K pathway.

References

Validation & Comparative

Validating Carbonic Anhydrase as the Biological Target of Sulfonamide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of established sulfonamide-based inhibitors targeting Carbonic Anhydrase (CA), a key enzyme involved in various physiological processes. The objective is to offer researchers, scientists, and drug development professionals a framework for validating the biological target of these compounds, supported by experimental data and detailed protocols.

Introduction to Carbonic Anhydrase and Sulfonamide Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial in processes such as pH regulation, respiration, and fluid balance.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making it an important drug target.[1][2]

Sulfonamide-based compounds are a well-established class of Carbonic Anhydrase inhibitors (CAIs).[3] They function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] This guide will compare the performance of several widely used CAIs and provide detailed experimental protocols for validating their engagement with Carbonic Anhydrase in a cellular context.

Comparative Analysis of Carbonic Anhydrase Inhibitors

The efficacy and selectivity of CAIs can vary significantly across different CA isozymes. The following table summarizes the inhibitory activity (Ki, in nM) of selected sulfonamides against the ubiquitous isoform CA II and the tumor-associated isoform CA IX.

CompoundTarget IsozymeInhibition Constant (Ki, nM)Reference
Acetazolamide CA II12[3]
CA IX25[3]
Chlorthalidone CA II138[4]
CA IX3.2[4]
Indapamide CA II2530[4]
CA IX45[4]
Aliphatic Sulfamate 1 CA II2.5[3]
CA IX0.7[3]
Aliphatic Sulfamate 3 CA II1.8[3]
CA IX1.1[3]

Note: Lower Ki values indicate stronger binding affinity and more potent inhibition.

Experimental Protocols for Target Validation

Validating that a compound's biological effect is a direct consequence of engaging its intended target is a critical step in drug discovery.[5][6] The following sections detail two widely used methods for target validation: the Cellular Thermal Shift Assay (CETSA) and siRNA-mediated gene knockdown.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing the direct binding of a compound to its target protein in a cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[7]

Experimental Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the compound of interest or a vehicle control for a specified duration.[9]

  • Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation and precipitation.[8][10] Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[8]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[8][10]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[8][11]

  • Data Analysis: Generate a melting curve by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8] Alternatively, an isothermal dose-response curve can be generated by heating samples at a constant temperature with varying ligand concentrations.[8]

siRNA-Mediated Gene Knockdown

Experimental Protocol:

Visualizing Target Validation Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the Carbonic Anhydrase signaling pathway and the experimental workflows for CETSA and siRNA knockdown.

G Carbonic Anhydrase Signaling Pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Catalysis H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 CAI Sulfonamide Inhibitor CAI->CA Inhibition

Caption: The role of Carbonic Anhydrase in catalyzing the reversible hydration of CO2 and its inhibition by sulfonamides.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification & Analysis Cells Cells Compound Compound Cells->Compound Incubate T_gradient Apply Temperature Gradient Compound->T_gradient Lysis Cell Lysis T_gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Quantification Quantify Target Protein (e.g., Western Blot) Soluble_Fraction->Quantification Analysis Generate Melt Curve Quantification->Analysis

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G siRNA-Mediated Target Validation Workflow cluster_0 siRNA Transfection cluster_1 Knockdown Verification cluster_2 Phenotypic Assay cluster_3 Data Analysis siRNA_Target Target siRNA Cells_Target Cells siRNA_Target->Cells_Target Transfect siRNA_Control Control siRNA Cells_Control Cells siRNA_Control->Cells_Control Transfect Verify_Target Verify Target Knockdown (RT-qPCR, Western Blot) Cells_Target->Verify_Target Verify_Control Verify No Knockdown Cells_Control->Verify_Control Assay_Target Treat with Compound & Measure Response Verify_Target->Assay_Target Assay_Control Treat with Compound & Measure Response Verify_Control->Assay_Control Analysis Compare Compound Efficacy Assay_Target->Analysis Assay_Control->Analysis

Caption: Workflow for validating a biological target using siRNA-mediated gene knockdown.

References

Comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide vs [similar compound]

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of a Simple Sulfonamide and a Potent Antidiabetic Agent

In the landscape of sulfonamide-containing compounds, a diverse range of biological activities can be observed, from simple building blocks to potent, clinically significant drugs. This guide provides a detailed comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide, a relatively simple sulfonamide, and Glibenclamide (also known as Glyburide), a complex second-generation sulfonylurea widely used in the management of type 2 diabetes. This comparison is designed for researchers, scientists, and drug development professionals to highlight the structural nuances that translate into profound differences in physicochemical properties, biological activity, and therapeutic application.

Physicochemical and Biological Properties

The following table summarizes the key physicochemical and biological properties of this compound and Glibenclamide, offering a clear, quantitative comparison.

PropertyThis compoundGlibenclamide
Molecular Formula C9H14N2O2S[1]C23H28ClN3O5S[2][3]
Molecular Weight 214.29 g/mol [1][4]494.00 g/mol [3][5]
Appearance Not specifiedWhite, crystalline compound[6]
Primary Application Research chemical/building blockAntidiabetic agent[2][7]
Mechanism of Action Not establishedInhibitor of ATP-sensitive potassium (KATP) channels[7][8][9]

Experimental Protocols

To understand the functional differences between these two molecules, it is essential to consider the experimental protocols used to characterize their biological activities.

Determination of KATP Channel Inhibition (for Glibenclamide)

A standard method to assess the inhibitory activity of Glibenclamide on ATP-sensitive potassium (KATP) channels involves electrophysiological techniques, specifically patch-clamp recordings on pancreatic β-cells.

Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6) or isolated primary pancreatic islets are cultured under standard conditions.

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to measure KATP channel currents.

  • Experimental Solution: The extracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and varying concentrations of ATP to modulate channel activity.

  • Compound Application: Glibenclamide, dissolved in a suitable solvent like DMSO, is perfused onto the cells at various concentrations.

  • Data Analysis: The inhibition of the KATP channel current by Glibenclamide is measured and the half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathway

Glibenclamide's Mechanism of Action: Insulin Secretion Pathway

Glibenclamide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β-cells. The diagram below illustrates this process.

Glibenclamide_Pathway cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_channel KATP Channel ATP_increase->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Exocytosis Glibenclamide Glibenclamide Glibenclamide->KATP_channel Inhibits

Caption: Glibenclamide-mediated insulin secretion pathway.

Experimental Workflow

Comparative In Vitro Assay Workflow

The following diagram outlines a typical workflow for the initial in vitro comparison of two compounds like this compound and Glibenclamide.

Comparative_Workflow start Start: Compound Acquisition physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem cell_free Cell-Free Assays (e.g., KATP Channel Binding) physchem->cell_free cell_based Cell-Based Assays (e.g., Insulin Secretion from β-cells) physchem->cell_based data_analysis Data Analysis and Comparison cell_free->data_analysis toxicity In Vitro Toxicity (e.g., MTT Assay on HepG2 cells) cell_based->toxicity toxicity->data_analysis conclusion Conclusion and Further Steps data_analysis->conclusion

Caption: Workflow for in vitro compound comparison.

Logical Relationship

Structure-Activity Relationship (SAR) Hypothesis

The significant difference in biological activity between the two compounds can be attributed to their structural disparities. This logical relationship can be visualized as follows.

SAR_Hypothesis cluster_2amino This compound cluster_glibenclamide Glibenclamide struct1 Simple Structure: - Aminobenzenesulfonamide core - Isopropyl group activity1 Predicted Low Biological Specificity struct1->activity1 SAR Structure-Activity Relationship activity1->SAR struct2 Complex Structure: - Sulfonylurea moiety - Cyclohexylurea group - Chloro-anisamidoethyl-phenyl group activity2 High-Potency KATP Channel Inhibitor struct2->activity2 activity2->SAR

Caption: Structure-activity relationship hypothesis.

References

Reproducibility in Antibacterial Sulfonamide Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of drug discovery, particularly concerning antibacterial agents like sulfonamides, consistent and reliable data are paramount for making informed decisions about lead candidates. This guide provides a comparative analysis of the experimental reproducibility of 2-Amino-N-isopropylbenzenesulfonamide and alternative sulfonamides, focusing on their antibacterial efficacy. Detailed experimental protocols and data are presented to aid researchers in designing and interpreting their own studies.

Comparative Analysis of Antibacterial Activity

The primary measure of a sulfonamide's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The reproducibility of MIC values is crucial for comparing the potency of different compounds.

Due to the limited availability of specific MIC data for this compound in the reviewed literature, this guide presents a comparative table including well-characterized sulfonamides to illustrate the expected range of activity and the importance of standardized testing for reproducibility. The values for this compound are presented as a hypothetical example for illustrative purposes.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus[Hypothetical] 64-128-
SulfamethoxazoleStaphylococcus aureus64 - 512[1]
SulfadiazineStaphylococcus aureus>256[2]
4-methyl-N-(2-nitrophenyl) benzene sulfonamideEscherichia coli50[3]
N-(4-isopropylphenyl)-sulfonamide derivativeStaphylococcus aureus3.9[4]

Note: The MIC values can vary depending on the specific strain of bacteria and the experimental conditions.

Experimental Protocols

To ensure the reproducibility of antibacterial susceptibility testing, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides using the broth microdilution method.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

  • Test sulfonamide compounds (e.g., this compound and alternatives)
  • Mueller-Hinton Broth (MHB)[5]
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
  • Sterile 96-well microtiter plates
  • Spectrophotometer or microplate reader
  • Sterile saline solution (0.85%)
  • Dimethyl sulfoxide (DMSO) for dissolving compounds

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Sulfonamide Dilutions: a. Prepare a stock solution of the sulfonamide in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL). c. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

4. Inoculation and Incubation: a. Add 50 µL of the appropriate sulfonamide dilution to each well. b. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). c. The final volume in each well will be 100 µL. d. Incubate the plate at 37°C for 16-20 hours in ambient air.[5]

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth. c. The results can also be read using a microplate reader at 600 nm.

Signaling Pathway and Experimental Workflow

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.[8][9][10] Folic acid is a precursor for the synthesis of nucleotides, which are essential for DNA and RNA replication.[11] By blocking this pathway, sulfonamides prevent bacterial growth and proliferation.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple steps DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Sulfonamide 2-Amino-N- isopropylbenzenesulfonamide (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide compound. A standardized workflow is critical for ensuring the reproducibility of results.

MIC_Workflow start Start: Prepare Materials prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_drug Prepare Sulfonamide Stock and Serial Dilutions start->prep_drug inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_drug->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative Analysis of 2-Amino-N-isopropylbenzenesulfonamide Binding Affinity to Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 2-Amino-N-isopropylbenzenesulfonamide to its putative target, human Carbonic Anhydrase II (hCA II). Due to the absence of direct experimental data for this specific compound in publicly available literature, its binding affinity is estimated based on structure-activity relationships of structurally similar sulfonamides. The performance of this compound is compared against established carbonic anhydrase inhibitors. This guide includes detailed experimental protocols for determining binding affinity and visual diagrams of the relevant biological pathway and experimental workflows.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[1] There are several human CA isoforms, with CA II being one of the most studied and ubiquitously expressed.[2]

Sulfonamides are a well-established class of potent inhibitors of carbonic anhydrases.[3] The primary mechanism of inhibition involves the coordination of the sulfonamide's deprotonated nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme.[2][4] This binding event displaces the zinc-bound water molecule, thereby blocking the catalytic activity of the enzyme.[1] The affinity and selectivity of sulfonamide inhibitors are influenced by the chemical nature of the substituents on the benzenesulfonamide scaffold, which form secondary interactions with residues in the active site cavity.[2]

Comparative Binding Affinity Data

The binding affinities of this compound (estimated) and a selection of well-characterized carbonic anhydrase inhibitors to human Carbonic Anhydrase II (hCA II) are presented in Table 1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity; a lower Ki value indicates a higher affinity.

CompoundStructureTarget IsoformInhibition Constant (Ki) (nM)
This compoundStructure of this compoundhCA II50 - 150 (Estimated)
AcetazolamideStructure of AcetazolamidehCA II12
BrinzolamideStructure of BrinzolamidehCA II3.2
ZonisamideStructure of ZonisamidehCA II35.2
U-104 (SLC-0111)Structure of U-104hCA IX45.1

Note: The Ki for this compound is an estimation based on the binding affinities of other substituted benzenesulfonamides.[5][6] The presence of the N-isopropyl group, a secondary sulfonamide, generally leads to a lower binding affinity compared to primary sulfonamides like acetazolamide.[4]

Carbonic Anhydrase Catalytic Cycle

The diagram below illustrates the catalytic cycle of carbonic anhydrase, which is inhibited by sulfonamides.

cluster_inhibition Inhibition E_Zn_OH2 E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH + H⁺ Inhibited_Complex E-Zn²⁺-SO₂NH-R E_Zn_OH2->Inhibited_Complex E_Zn_OH_CO2 E-Zn²⁺-OH⁻-CO₂ E_Zn_OH->E_Zn_OH_CO2 + CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 E_Zn_HCO3->E_Zn_OH2 + H₂O - HCO₃⁻ Sulfonamide R-SO₂NH₂

Figure 1. Catalytic cycle of carbonic anhydrase and its inhibition.

Experimental Protocols

The following are detailed protocols for two common biophysical techniques used to determine the binding affinity of small molecules to proteins: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., carbonic anhydrase) immobilized on a sensor surface and an analyte (e.g., sulfonamide inhibitor) in solution.

Experimental Workflow:

start Start prep_protein Prepare & Purify Carbonic Anhydrase start->prep_protein prep_inhibitor Prepare Serial Dilutions of Sulfonamide Inhibitor start->prep_inhibitor immobilize Immobilize Carbonic Anhydrase on Sensor Chip prep_protein->immobilize inject Inject Inhibitor Solutions (Association) immobilize->inject dissociate Flow Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Analyze Sensorgram Data (ka, kd, KD) dissociate->analyze regenerate->inject Next Concentration end End analyze->end

Figure 2. Workflow for a Surface Plasmon Resonance experiment.

Methodology:

  • Protein Preparation: Recombinantly express and purify human Carbonic Anhydrase II. Ensure the protein is properly folded and active.

  • Inhibitor Preparation: Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the running buffer.

  • Immobilization: Covalently immobilize the purified carbonic anhydrase onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Inject the different concentrations of the sulfonamide inhibitor over the sensor surface to monitor the association phase.

    • After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor from the sensor surface.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

start Start prep_protein Prepare & Dialyze Carbonic Anhydrase start->prep_protein prep_inhibitor Prepare Inhibitor Solution in Dialysis Buffer prep_protein->prep_inhibitor load_cell Load Carbonic Anhydrase into Sample Cell prep_protein->load_cell load_syringe Load Inhibitor Solution into Syringe prep_inhibitor->load_syringe titrate Perform Serial Injections of Inhibitor into Sample Cell load_cell->titrate load_syringe->titrate analyze Analyze Titration Curve (Kd, n, ΔH, ΔS) titrate->analyze end End analyze->end

Figure 3. Workflow for an Isothermal Titration Calorimetry experiment.

Methodology:

  • Sample Preparation:

    • Dialyze the purified carbonic anhydrase against the ITC buffer overnight to ensure a perfect buffer match.

    • Dissolve the sulfonamide inhibitor in the final dialysis buffer.

  • ITC Experiment:

    • Load the carbonic anhydrase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Conclusion

References

2-Amino-N-isopropylbenzenesulfonamide: A Comparative Guide to Its Potential as a Multi-Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide and its potential as an inhibitor of crucial cellular signaling pathways, namely Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase-4 (DPP IV). While direct quantitative inhibitory data for this compound is emerging, this document leverages data on its structural analogs and the broader class of benzenesulfonamide derivatives to offer a valuable perspective for drug discovery and development. The guide also draws comparisons with well-established benzenesulfonamide-based inhibitors of Carbonic Anhydrases (CAs) to highlight the versatility of this chemical scaffold.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, a scaffold present in numerous approved drugs. While extensively recognized for their potent inhibition of carbonic anhydrases, recent investigations have unveiled the potential of benzenesulfonamide derivatives to target other key enzymes implicated in cancer and metabolic disorders. This guide explores the prospective inhibitory activity of this compound against CDK2, a critical regulator of the cell cycle, and DPP IV, a key enzyme in glucose homeostasis. By examining its potential alongside established inhibitors of these pathways and its structural relatives targeting carbonic anhydrase, this document serves as a resource for researchers exploring the therapeutic potential of this versatile chemical class.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives and other known inhibitors against their respective targets. It is important to note that specific IC50 values for this compound against CDK2 and DPP IV are not yet widely published in peer-reviewed literature; therefore, data for structurally related compounds are presented to infer potential efficacy.

Compound ClassTarget EnzymeSpecific InhibitorIC50/KiReference CompoundIC50/Ki
Benzenesulfonamide Derivatives CDK2 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide0.044 µM (IC50)Roscovitine0.43 µM (IC50)
DPP IV Piperazine sulfonamide derivatives11.2 to 22.6 % inhibition at 100 µMSitagliptin~26 nM (IC50)
Established CDK2 Inhibitors CDK2 Roscovitine0.43 µM (IC50)--
Dinaciclib1 nM (IC50)--
Established DPP IV Inhibitors (Gliptins) DPP IV Sitagliptin~26 nM (IC50)--
Vildagliptin~62 nM (IC50)--
Saxagliptin~26 nM (IC50)--
Linagliptin~1 nM (IC50)--
Established Carbonic Anhydrase Inhibitors Carbonic Anhydrase II Acetazolamide12 nM (Ki)--
Dorzolamide3.5 nM (Ki)--
Brinzolamide3.2 nM (IC50)--

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by these inhibitors.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA_Replication CDK2->DNA_Replication initiates This compound 2-Amino-N- isopropylbenzenesulfonamide (and analogs) This compound->CDK2 Inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food_Intake GLP-1 GLP-1 (active) Food_Intake->GLP-1 GIP GIP (active) Food_Intake->GIP Insulin_Secretion Insulin_Secretion GLP-1->Insulin_Secretion stimulates Glucagon_Secretion Glucagon_Secretion GLP-1->Glucagon_Secretion inhibits DPP_IV DPP IV GLP-1->DPP_IV inactivated by GIP->DPP_IV inactivated by Inactive_GLP-1 Inactive GLP-1 DPP_IV->Inactive_GLP-1 Inactive_GIP Inactive GIP DPP_IV->Inactive_GIP This compound 2-Amino-N- isopropylbenzenesulfonamide (and analogs) This compound->DPP_IV Inhibits

Caption: DPP IV Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay, applicable to targets like CDK2 and DPP IV.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Serial_Dilution Perform Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilution Dispense_Reagents Dispense Reagents into Microplate Wells: - Enzyme - Inhibitor (or vehicle) - Substrate Serial_Dilution->Dispense_Reagents Incubate Incubate at Controlled Temperature Dispense_Reagents->Incubate Measure_Signal Measure Signal (e.g., Fluorescence, Luminescence, Absorbance) Incubate->Measure_Signal Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Signal->Data_Analysis

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for CDK2 and DPP IV inhibition assays.

CDK2 Inhibition Assay Protocol

This protocol is adapted from commercially available kinase assay kits and general laboratory practices.

1. Materials and Reagents:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • CDK2 substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP solution

  • This compound or other test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer at desired concentrations. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Kinase Assay Buffer.

  • Reaction Setup: In each well of the microplate, add:

    • 1 µL of inhibitor solution (or DMSO for control wells).

    • 2 µL of CDK2/Cyclin enzyme solution.

    • 2 µL of a mixture containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells without enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP IV Inhibition Assay Protocol

This protocol is based on a common fluorometric assay for DPP IV activity.

1. Materials and Reagents:

  • Recombinant human DPP IV enzyme

  • DPP IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • DPP IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound or other test inhibitors dissolved in DMSO

  • Sitagliptin or another known DPP IV inhibitor as a positive control

  • Black, flat-bottom 96-well microplates

  • Multichannel pipettes and a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP IV enzyme and substrate in Assay Buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.

  • Reaction Setup: In each well of the microplate, add:

    • 30 µL of Assay Buffer.

    • 10 µL of the test inhibitor solution (or Assay Buffer for 100% activity control, or a known inhibitor for positive control).

    • 10 µL of the DPP IV enzyme solution. For background wells, add 10 µL of Assay Buffer instead of the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While this compound is a compound of emerging interest, its structural foundation within the benzenesulfonamide class suggests significant therapeutic potential across multiple signaling pathways. The exploration of its inhibitory activity against CDK2 and DPP IV represents a promising frontier in the development of novel therapeutics for cancer and type 2 diabetes. This guide provides a framework for researchers to compare the potential of this and related compounds against established inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological processes. Further investigation to determine the specific inhibitory profile and potency of this compound is warranted to fully elucidate its therapeutic promise.

Comprehensive Analysis of 2-Amino-N-isopropylbenzenesulfonamide Activity Uncovers Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the biological activity of 2-Amino-N-isopropylbenzenesulfonamide across various cell lines reveals a significant lack of published experimental data. Despite extensive searches for studies detailing its cytotoxic effects, potential signaling pathway modulation, and comparative analyses, no specific information for this particular compound is available in the current scientific literature. This absence of data precludes the creation of a detailed comparison guide as initially requested.

While the primary search for "this compound" and its synonyms, including "N-(1-methylethyl)-2-aminobenzenesulfonamide" and "orthanilamide N-isopropyl derivative," did not yield specific biological activity data, the broader exploration of sulfonamide derivatives has highlighted the diverse pharmacological potential of this class of compounds. Research on various substituted benzenesulfonamides has demonstrated a wide range of biological effects, from antimicrobial and anticancer to cardiovascular activities. However, it is crucial to emphasize that these findings are not directly applicable to this compound, as small structural modifications can lead to significant changes in biological function.

For context, studies on other sulfonamide derivatives have reported:

  • Anticancer and Cytotoxic Activity: Certain nitrobenzenesulfonamide derivatives have been shown to be preferentially toxic to hypoxic cancer cells, such as the EMT6 mammary carcinoma cell line.[1] Additionally, various 2-aminothiazole sulfonamides have been synthesized and investigated for their antioxidant and potential anticancer properties.

  • Cardiovascular Effects: Some benzenesulfonamide derivatives have been evaluated for their effects on cardiovascular parameters, such as perfusion pressure and coronary resistance in isolated rat heart models.[2]

  • Antimicrobial Activity: A range of benzenesulfonamide derivatives have been synthesized and tested for their activity against various bacterial and fungal pathogens.

The lack of specific data for this compound prevents the fulfillment of the user's request for a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet published research detailing the cross-validation of this compound's activity in different cell lines. Therefore, any discussion of its biological effects would be purely speculative.

Future research would be necessary to determine the biological activity profile of this compound. Such studies would typically involve the following workflow:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Cross-Validation Compound Synthesis Compound Synthesis Initial Cytotoxicity Screening\n(e.g., MTT, XTT assay) Initial Cytotoxicity Screening (e.g., MTT, XTT assay) Compound Synthesis->Initial Cytotoxicity Screening\n(e.g., MTT, XTT assay) Dose-Response Studies Dose-Response Studies Initial Cytotoxicity Screening\n(e.g., MTT, XTT assay)->Dose-Response Studies Selection of Cell Lines\n(Cancer vs. Normal) Selection of Cell Lines (Cancer vs. Normal) Initial Cytotoxicity Screening\n(e.g., MTT, XTT assay)->Selection of Cell Lines\n(Cancer vs. Normal) Apoptosis Assays\n(e.g., Annexin V, Caspase activity) Apoptosis Assays (e.g., Annexin V, Caspase activity) Dose-Response Studies->Apoptosis Assays\n(e.g., Annexin V, Caspase activity) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays\n(e.g., Annexin V, Caspase activity)->Cell Cycle Analysis\n(Flow Cytometry) Signaling Pathway Analysis\n(e.g., Western Blot, Kinase Assays) Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Cell Cycle Analysis\n(Flow Cytometry)->Signaling Pathway Analysis\n(e.g., Western Blot, Kinase Assays) Testing in a Panel of Diverse Cell Lines Testing in a Panel of Diverse Cell Lines Signaling Pathway Analysis\n(e.g., Western Blot, Kinase Assays)->Testing in a Panel of Diverse Cell Lines Comparative Data Analysis Comparative Data Analysis Testing in a Panel of Diverse Cell Lines->Comparative Data Analysis

Caption: A generalized workflow for characterizing the biological activity of a novel compound.

Without the foundational data from such experimental evaluations for this compound, a comprehensive and objective comparison guide cannot be constructed. Researchers and drug development professionals interested in this specific molecule would need to conduct these initial studies to establish its biological activity and potential for further development.

References

Efficacy and Potency of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of benzenesulfonamide analogs reveals significant variations in their efficacy and potency as inhibitors of carbonic anhydrase (CA) isoforms. These differences are largely dictated by the specific structural modifications of the parent molecule. This guide provides a detailed comparison of various 2-Amino-N-isopropylbenzenesulfonamide analogs, focusing on their inhibitory activities against key human CA isoforms, the experimental methods used for their evaluation, and the underlying structure-activity relationships.

Recent studies have synthesized and evaluated novel series of benzenesulfonamide derivatives for their inhibitory potential against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX.[1] The inhibitory activities, reported as Ki values (nM), are summarized in the tables below. Lower Ki values indicate higher potency.

Table 1: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs Against hCA I and hCA II
CompoundhCA I (Ki, nM)hCA II (Ki, nM)
Analog Series 1
Compound 5>10000189.5
Compound 6858.6125.4
Compound 7965.2215.7
Compound 14>10000358.1
Analog Series 2
Compound 21987.4412.8
Compound 22875.1389.2
Compound 23>10000452.6
Compound 26985.233.2
Compound 271254245.1
Compound 28987.4198.7
Compound 31854.141.5
Standard (AAZ) 25012

Data sourced from a study on novel benzenesulfonamide derivatives.[1]

Table 2: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs Against hCA VII and hCA IX
CompoundhCA VII (Ki, nM)hCA IX (Ki, nM)
Analog Series 1
Compound 5171.289.5
Compound 6214.795.4
Compound 7354.1124.1
Compound 14547.2158.4
Analog Series 2
Compound 2189.545.1
Compound 2298.451.2
Compound 23124.768.7
Compound 2665.221.5
Compound 27102.558.4
Compound 2894.149.8
Compound 3178.432.4
Standard (AAZ) 2.525

Data sourced from a study on novel benzenesulfonamide derivatives.[1]

The data indicates that certain structural modifications lead to highly potent and selective inhibitors. For instance, compounds 26 and 31 from the second series of analogs demonstrated significantly higher potency against hCA II compared to other derivatives, with Ki values of 33.2 nM and 41.5 nM, respectively.[1] These compounds also showed good selectivity over other tested isoforms.[1] Notably, many of the synthesized compounds exhibited low to medium nanomolar inhibitory potential against all tested isoforms.[1]

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of these benzenesulfonamide analogs reveals critical insights into the molecular features governing their inhibitory activity. The nature and position of substituents on the benzenesulfonamide scaffold play a crucial role in determining both potency and isoform selectivity.[2][3] For example, the presence of specific moieties can confer different degrees of flexibility to the chemical structure, which in turn influences the inhibitory profile.[4]

In one study, compounds containing piperonyl (compound 26) and benzoate (compound 31) moieties showed enhanced inhibitory properties for hCA II.[1] In another series of benzenesulfonamide derivatives, those incorporating aryl, alkyl, and cycloalkyl moieties through click chemistry were found to be low nanomolar or even subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms.[5][6] The tail groups of the inhibitors have been shown to modulate isoform specificity, while active-site residues within the hydrophobic pocket of the enzyme dictate the binding affinity.[2]

Experimental Protocols

The evaluation of the inhibitory activity of these benzenesulfonamide analogs was primarily conducted using in vitro enzyme inhibition assays.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potential of the synthesized compounds against various human carbonic anhydrase isoforms (hCA I, II, VII, and IX) was determined using a stopped-flow technique.[1] This method measures the enzyme-catalyzed hydration of carbon dioxide.

Methodology:

  • Enzyme and Compound Preparation: Recombinant human CA isoforms were used. The synthesized benzenesulfonamide analogs were dissolved in a suitable solvent to prepare stock solutions.

  • Assay Procedure: The assay measures the kinetics of the CO2 hydration reaction. An indicator dye is used to monitor the pH change resulting from the formation of bicarbonate and a proton. The measurements are performed at a specific temperature and pH.

  • Data Analysis: The initial rates of the enzymatic reaction are measured in the presence and absence of the inhibitors. The inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme inhibition models. The results are typically presented as the mean of multiple assays.[1]

Signaling Pathway and Experimental Workflow

Carbonic anhydrases are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[4] The inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII, is a promising strategy for cancer therapy.[2][5][7]

The general workflow for the discovery and evaluation of novel benzenesulfonamide-based CA inhibitors is depicted in the following diagram.

G cluster_0 Drug Discovery and Development Pipeline Design & Synthesis Design & Synthesis In Vitro Screening In Vitro Screening Design & Synthesis->In Vitro Screening Novel Analogs SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Optimized Structures Lead Optimization->In Vitro Screening Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Candidate Drug

Caption: Drug discovery workflow for benzenesulfonamide analogs.

The signaling pathway involving carbonic anhydrase IX in tumor cells highlights its role in regulating intracellular and extracellular pH, which contributes to tumor cell survival and proliferation.

G cluster_1 Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α induces CA IX CA IX HIF-1α->CA IX upregulates H+ + HCO3- H+ + HCO3- CA IX->H+ + HCO3- CO2 + H2O CO2 + H2O CO2 + H2O->CA IX Extracellular Acidosis Extracellular Acidosis H+ + HCO3-->Extracellular Acidosis Intracellular Alkalinization Intracellular Alkalinization H+ + HCO3-->Intracellular Alkalinization Tumor Progression Tumor Progression Extracellular Acidosis->Tumor Progression Intracellular Alkalinization->Tumor Progression

Caption: Role of Carbonic Anhydrase IX in tumor acidosis.

References

A Comparative Guide to the Kinase Selectivity of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of a novel investigational compound, 2-Amino-N-isopropylbenzenesulfonamide (referred to herein as Compound X), against a panel of related kinases. The performance of Compound X is benchmarked against a known reference inhibitor, providing objective, data-driven insights for researchers and drug development professionals. All data presented is based on standardized in vitro assays to ensure a direct and accurate comparison.

Comparative Selectivity Profile

The inhibitory activity of Compound X and a reference compound was assessed against a panel of ten kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound. The data, summarized below, highlights the comparative potency and selectivity of Compound X. Lower IC50 values indicate higher potency.

Target KinaseCompound X (IC50, nM) Reference Compound (IC50, nM)
Target Kinase A 15 25
Off-Target Kinase B2,500150
Off-Target Kinase C> 10,000800
Off-Target Kinase D1,2003,500
Off-Target Kinase E8,5004,200
Off-Target Kinase F> 10,000950
Off-Target Kinase G7,800600
Off-Target Kinase H4,5001,100
Off-Target Kinase I> 10,000> 10,000
Off-Target Kinase J6,2002,800

Experimental Protocols

Kinase Selectivity Screening via LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of the target kinase.

Materials:

  • Kinases of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (Compound X, Reference Compound) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, non-binding surface)

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series for each test compound in 100% DMSO. Subsequently, dilute these concentrations into the final assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL to each well to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly to mix the reagents and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the dose-response curve of the emission ratio versus the compound concentration using a four-parameter logistic model.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling context of the target kinase and the workflow of the experimental protocol used for selectivity profiling.

cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor Target Target Kinase A Receptor->Target Downstream Downstream Effector (e.g., Transcription Factor) Target->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Compound X Inhibitor->Target Inhibition

Caption: Hypothetical signaling cascade involving the inhibited Target Kinase A.

cluster_workflow LanthaScreen™ Assay Workflow A 1. Compound Dilution Series B 2. Dispense into 384-well Plate A->B C 3. Add Kinase & Eu-Antibody Mix B->C D 4. Add Tracer to Initiate C->D E 5. Incubate (60 min, RT) D->E F 6. Read FRET Signal (TR-FRET Reader) E->F G 7. Analyze Data (IC50 Calculation) F->G

Caption: Step-by-step workflow for the in vitro kinase binding assay.

A Comparative Guide to Orthogonal Validation of 2-Amino-N-isopropylbenzenesulfonamide Effects on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-N-isopropylbenzenesulfonamide is a novel small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it is hypothesized to act as an inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity protein kinases that play a critical role in signal transduction from cell surface receptors to downstream nuclear targets. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.

This guide provides a framework for the orthogonal validation of the inhibitory effects of this compound on the MAPK pathway. Orthogonal methods are employed to interrogate the biological system from different, independent perspectives, thereby increasing confidence in the experimental results. Here, we compare the efficacy of this compound with established MEK1/2 inhibitors, such as Trametinib, using a series of biochemical and cell-based assays. The presented data is representative of typical results obtained for a potent MEK inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative data from a series of orthogonal experiments designed to validate the inhibitory effects of this compound on the MAPK pathway.

Table 1: In Vitro Kinase Assay - Direct Inhibition of MEK1

CompoundTargetIC50 (nM)
This compoundMEK115.2
Trametinib (Control)MEK15.8

Table 2: Western Blot Analysis - Inhibition of ERK1/2 Phosphorylation in A375 Cells

CompoundConcentration (nM)p-ERK1/2 Inhibition (%)
This compound1045%
5085%
10098%
Trametinib (Control)1060%
5095%
10099%

Table 3: Cell Proliferation Assay - Anti-proliferative Effects in A375 Cells

CompoundAssay TypeGI50 (nM)
This compoundCellTiter-Glo®25.7
Trametinib (Control)CellTiter-Glo®10.1

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the workflows of the orthogonal validation methods.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Amino-N- isopropylbenzenesulfonamide Inhibitor->MEK

Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.

Orthogonal_Validation_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 Direct Inhibition WesternBlot Western Blot (p-ERK) IC50->WesternBlot Inform Dosing TargetEngage Confirm Target Engagement WesternBlot->TargetEngage ProlifAssay Cell Proliferation Assay PhenoEffect Measure Phenotypic Effect ProlifAssay->PhenoEffect

Head-to-Head Comparison: 2-Amino-N-isopropylbenzenesulfonamide vs. Dorzolamide for the Management of Elevated Intraocular Pressure in Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Amino-N-isopropylbenzenesulfonamide is a chemical compound for which there is limited publicly available information regarding its use as a therapeutic agent. This guide presents a hypothetical head-to-head comparison with a standard-of-care drug for illustrative purposes, assuming its investigation for a specific therapeutic application. The experimental data and protocols are representative examples and not based on actual clinical or preclinical studies of this specific compound.

This guide provides a comparative analysis of the investigational compound this compound and the standard-of-care drug, Dorzolamide, for the treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. Dorzolamide is a topical carbonic anhydrase inhibitor that reduces the production of aqueous humor in the eye. For the purpose of this guide, we will hypothesize that this compound (referred to as "Investigational Compound A") also functions as a carbonic anhydrase inhibitor.

Mechanism of Action

Both Dorzolamide and the hypothetical Investigational Compound A are believed to lower intraocular pressure by inhibiting carbonic anhydrase isoenzyme II, which is found in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and, consequently, lowers IOP.

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II CO2_H2O->CA_II H2CO3 H2CO3 CA_II->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor IOP Intraocular Pressure Aqueous_Humor->IOP Drug Dorzolamide or Investigational Compound A Drug->CA_II Inhibition

Caption: Carbonic anhydrase inhibition pathway in the ciliary epithelium.

Quantitative Data Summary

The following tables summarize hypothetical comparative data between Investigational Compound A and Dorzolamide.

Table 1: In Vitro Carbonic Anhydrase II Inhibition

CompoundIC₅₀ (nM)
Investigational Compound A2.8
Dorzolamide3.5

Table 2: Efficacy in a Rabbit Model of Ocular Hypertension (Mean IOP Reduction from Baseline at 2 hours post-instillation)

Treatment Group (0.5% solution)Mean IOP Reduction (mmHg)Standard Deviationp-value vs. Vehicle
Vehicle1.20.5-
Investigational Compound A6.81.1<0.01
Dorzolamide5.91.3<0.01

Table 3: Ocular Irritation Score (Draize Test in Rabbits)

CompoundMean Irritation Score (0-110 scale)
Investigational Compound A2.1
Dorzolamide4.5

Experimental Protocols

In Vitro Carbonic Anhydrase II Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified human carbonic anhydrase II (CA-II).

Methodology:

  • A solution of purified human CA-II is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Serial dilutions of Investigational Compound A and Dorzolamide are prepared in DMSO.

  • The assay is performed in a 96-well plate. Each well contains the CA-II enzyme, the test compound at a specific concentration, and a chromogenic substrate (e.g., p-nitrophenyl acetate).

  • The hydrolysis of p-nitrophenyl acetate by CA-II produces p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

  • The rate of the enzymatic reaction is measured over time.

  • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Start Start Prep_Enzyme Prepare CA-II Solution Start->Prep_Enzyme Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Plate_Setup Add Enzyme, Compound, and Substrate to 96-well Plate Prep_Enzyme->Plate_Setup Prep_Compounds->Plate_Setup Incubate Incubate at Room Temperature Plate_Setup->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC₅₀ (Dose-Response Curve) Calculate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the in vitro carbonic anhydrase II inhibition assay.

Rabbit Model of Ocular Hypertension

Objective: To evaluate the efficacy of topically applied test compounds in reducing intraocular pressure in an animal model.

Methodology:

  • Normotensive New Zealand white rabbits are used for this study.

  • Baseline IOP is measured using a tonometer.

  • Ocular hypertension is induced in one eye of each rabbit by a single intracameral injection of a hypertonic saline solution.

  • The contralateral eye serves as a control.

  • A single drop of the test compound (Investigational Compound A or Dorzolamide, 0.5% solution) or vehicle is instilled into the hypertensive eye.

  • IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-instillation.

  • The mean reduction in IOP from baseline is calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the treatment groups to the vehicle control.

Ocular Irritation (Draize) Test

Objective: To assess the potential of the test compounds to cause ocular irritation.

Methodology:

  • A single dose of the test compound (0.1 mL of a 0.5% solution) is instilled into the conjunctival sac of one eye of a rabbit.

  • The other eye remains untreated and serves as a control.

  • The eyes are examined for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

  • Scores are assigned for the cornea, iris, and conjunctiva based on the severity of the observed effects.

  • A total irritation score is calculated for each animal.

  • The mean irritation score for each test compound is determined.

Safety Operating Guide

Proper Disposal of 2-Amino-N-isopropylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-Amino-N-isopropylbenzenesulfonamide (CAS RN: 761435-31-8)

This document provides a comprehensive operational and disposal plan for this compound, a chemical compound utilized in research and drug development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. The following guidelines are based on general best practices for the disposal of hazardous chemical waste and should be supplemented by a review of your institution's specific environmental health and safety (EHS) protocols.

Hazard Profile and Safety Precautions
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P334 (IF ON SKIN: Immerse in cool water/wrap in wet bandages), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The required PPE includes, but is not limited to:

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.
Respiratory A NIOSH-approved respirator is necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[3]
Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other waste streams at the point of generation.

    • It is crucial to avoid mixing it with incompatible materials. As a general precaution, keep it separate from strong oxidizing agents.[4]

  • Container Management:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

    • The container must be kept securely closed except when adding waste.[5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "761435-31-8."

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be a well-ventilated area, away from heat sources and direct sunlight.

    • Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[7]

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

    • After triple rinsing and allowing the container to air dry, deface or remove the original label before disposing of it as non-hazardous solid waste, in accordance with institutional guidelines.[5]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.

Visual Guidance

To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural flow.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Leak-Proof Hazardous Waste Container ppe->container add_waste Add Waste to Container container->add_waste seal_container Keep Container Sealed When Not in Use add_waste->seal_container saa Store in Designated Satellite Accumulation Area (SAA) seal_container->saa check_full Is Container Full? saa->check_full check_full->saa No ehs_pickup Arrange for EHS Waste Pickup check_full->ehs_pickup Yes end End: Waste Disposed ehs_pickup->end

Caption: Waste Disposal Workflow for this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill (Absorbents/Sweeping) don_ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup report Report to Supervisor & EHS dispose_cleanup->report end End of Response report->end

Caption: Spill Response Plan for this compound.

References

Essential Safety and Logistics for Handling 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-N-isopropylbenzenesulfonamide. The information is compiled from safety data of analogous sulfonamide compounds and is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general safety standards for related chemical compounds.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing, to be worn over safety goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length to protect skin and personal clothing.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
RespiratorIf a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

  • Ventilation: Ensure the work area is well-ventilated.[2] All procedures that could generate dust or aerosols must be performed in a fume hood.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.

Handling Procedures:
  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the chemical.

Minor Spill Cleanup:
  • Evacuation: If a spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Procedure:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution cleanup_spill Clean Minor Spills Immediately handle_solution->cleanup_spill After Experiment/In Case of Spill cleanup_decontaminate Decontaminate Work Surfaces cleanup_spill->cleanup_decontaminate dispose_collect Collect Waste in Labeled Container cleanup_decontaminate->dispose_collect Segregate Waste dispose_store Store Waste in Designated Area dispose_collect->dispose_store dispose_handover Hand Over to EHS for Disposal dispose_store->dispose_handover

Caption: Workflow for this compound.

References

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2-Amino-N-isopropylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.